AMG-1694
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H30F3N3O4S2 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1 |
InChI 键 |
OJTJLEFGCNYTBQ-RBDMOPTHSA-N |
手性 SMILES |
C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
规范 SMILES |
CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Hepatocellular Mechanism of AMG-1694: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of AMG-1694, a potent and selective small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction within hepatocytes. By elucidating its molecular interactions and downstream effects, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential in metabolic diseases.
Core Mechanism of Action: Liberation of Glucokinase
The primary mechanism of action of this compound in hepatocytes is the disruption of the protein-protein interaction between glucokinase (GK) and its endogenous inhibitor, the glucokinase regulatory protein (GKRP).[1][2][3] Under fasting conditions, GKRP sequesters GK in the nucleus, rendering it inactive.[1] this compound binds to a previously unknown pocket on GKRP, inducing a conformational change that leads to the dissociation of the GK-GKRP complex.[1][3] This liberation of GK allows its translocation to the cytoplasm, where it can phosphorylate glucose, the first and rate-limiting step in glycolysis and glycogen synthesis.[4][5][6]
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for its target and its effectiveness in restoring glucokinase activity.
| Parameter | Value | Description | Reference |
| IC50 (GK-GKRP Disruption) | 7 nM | The half maximal inhibitory concentration for the disruption of the human glucokinase and glucokinase regulatory protein complex. | [2][7] |
| EC50 (GK Activity Restoration) | 0.020 µM | The half maximal effective concentration for restoring the enzymatic activity of glucokinase in the presence of the glucokinase regulatory protein. | [2][7] |
Signaling Pathway Perturbation by this compound
This compound's disruption of the GK-GKRP complex initiates a cascade of events that modulate hepatic glucose metabolism. The following diagram illustrates the signaling pathway affected by this compound in hepatocytes.
References
- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathophysiology of Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Therapeutic Target of AMG-1694
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-1694 is a potent, small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the inhibitory binding of GKRP to GK, this compound indirectly enhances glucokinase activity, leading to increased glucose phosphorylation, particularly in the liver. This mechanism of action has shown promise in preclinical models for the treatment of type 2 diabetes mellitus by normalizing blood glucose levels without inducing hypoglycemia, a common side effect of direct glucokinase activators. This document provides a comprehensive overview of the therapeutic target of this compound, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
The Therapeutic Target: The Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Complex
The primary therapeutic target of this compound is the interaction between glucokinase (GK), also known as hexokinase IV, and the glucokinase regulatory protein (GKRP).[1][2][3]
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.
Glucokinase Regulatory Protein (GKRP) is predominantly found in the nucleus of hepatocytes and acts as a competitive inhibitor of GK.[1][2] In fasting states (low glucose), GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[1][2] This prevents futile cycling of glucose and conserves glucose during periods of low availability.
The interaction between GK and GKRP is allosterically regulated by fructose-6-phosphate (F6P), which promotes the formation of the inactive GK-GKRP complex, and fructose-1-phosphate (F1P), which competitively inhibits GKRP, leading to the dissociation of GK.[1][2]
Mechanism of Action of this compound
This compound acts as a disruptor of the GK-GKRP complex.[3] By binding to GKRP, this compound induces a conformational change that prevents its interaction with GK. This leads to the release of active GK from the nucleus into the cytoplasm of hepatocytes. The increased cytoplasmic concentration of active GK results in enhanced phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and glycolysis, ultimately leading to a reduction in blood glucose levels.
A key advantage of this indirect mechanism of activation is that it is glucose-dependent. The effect of this compound is more pronounced in hyperglycemic conditions, and it has been shown to normalize blood glucose in diabetic rodent models without causing hypoglycemia in normoglycemic animals.
Signaling Pathway
The regulation of glucokinase by GKRP and the mechanism of action of this compound can be visualized in the following signaling pathway:
References
An In-Depth Technical Guide to AMG-1694: A Novel Glucokinase Regulatory Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-1694 is a potent and selective small molecule inhibitor of the glucokinase regulatory protein (GKRP). By disrupting the interaction between glucokinase (GK) and GKRP in hepatocytes, this compound promotes the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and subsequent metabolism. This mechanism offers a promising therapeutic strategy for the treatment of type 2 diabetes mellitus by enhancing hepatic glucose uptake in a glucose-dependent manner, potentially minimizing the risk of hypoglycemia. This technical guide provides a comprehensive overview of the biochemical and cellular activity, preclinical efficacy, and the experimental methodologies used to characterize this compound.
Introduction to Glucokinase and its Regulation by GKRP
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1] In the liver, GK plays a crucial role in postprandial glucose uptake and glycogen synthesis.[2] The activity of hepatic GK is tightly regulated by the glucokinase regulatory protein (GKRP).[1]
Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in the nucleus in an inactive state.[2] This prevents futile cycling of glucose phosphorylation when glucose levels are low. Following a meal, rising intracellular glucose and fructose-1-phosphate levels promote the dissociation of the GK-GKRP complex.[1] This releases GK into the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.[2]
Dysregulation of this pathway is implicated in the pathophysiology of type 2 diabetes. Small molecule inhibitors of GKRP, such as this compound, represent a therapeutic approach to enhance hepatic glucose disposal by promoting the active, cytoplasmic localization of GK.
This compound: Mechanism of Action
This compound is a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) complex.[3][4] It binds to a previously unknown pocket on GKRP, distinct from the phosphofructose-binding site, inducing a conformational change that leads to the dissociation of GK.[5] This release of GK from its inhibitory sequestration in the nucleus allows it to translocate to the cytoplasm and exert its catalytic activity.[3][4] A key feature of this mechanism is that it indirectly increases GK activity without directly activating the enzyme itself, which is hypothesized to reduce the risk of hypoglycemia compared to direct GK activators.[5]
dot
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in biochemical and cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference(s) |
| IC50 (GK-GKRP Dissociation) | 7 nM | Biochemical Assay | [3][4][6][7] |
| EC50 (Restoration of GK Activity) | 0.020 µM (20 nM) | In the presence of GKRP | [3][7] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Effect | Observation | Reference(s) |
| Rodent Diabetes Models | Normalizes Blood Glucose | Lowers blood glucose specifically in diabetic animals, not in normoglycemic animals. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GK-GKRP Interaction Assays
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the proximity of GK and GKRP to assess the disruptive effect of compounds like this compound.
-
Principle: One protein (e.g., GST-tagged GK) is labeled with an HTRF donor (e.g., anti-GST antibody conjugated to Europium cryptate), and the other protein (e.g., His-tagged GKRP) is labeled with an HTRF acceptor (e.g., anti-His antibody conjugated to d2). When the proteins interact, FRET occurs upon excitation of the donor. Disruption of the interaction by an inhibitor reduces the FRET signal.
-
Protocol:
-
Recombinant human GK and GKRP are incubated with the respective donor and acceptor antibodies in an appropriate assay buffer.
-
This compound or other test compounds are added at various concentrations.
-
The mixture is incubated to allow for protein-protein interaction and compound binding.
-
The plate is read on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
4.1.2. AlphaScreen Assay
This bead-based proximity assay is another method to quantify the GK-GKRP interaction.
-
Principle: One protein is captured on a donor bead, and the other on an acceptor bead. When the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation. Inhibitors of the interaction prevent this signal generation.
-
Protocol:
-
Biotinylated GK is incubated with streptavidin-coated donor beads.
-
GST-tagged GKRP is incubated with anti-GST-coated acceptor beads.
-
The two bead-protein complexes are mixed in the presence of varying concentrations of this compound.
-
After an incubation period, the plate is read on an AlphaScreen-compatible reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
dot
Caption: General workflow for in vitro GK-GKRP interaction assays.
Glucokinase Translocation Assay in Primary Hepatocytes
This cellular assay visualizes the movement of GK from the nucleus to the cytoplasm in response to stimuli.
-
Principle: Immunofluorescence staining is used to detect the subcellular localization of GK in primary hepatocytes. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of translocation.
-
Protocol:
-
Primary hepatocytes are isolated from rats and seeded in multi-well plates.
-
Cells are cultured under low glucose conditions to promote nuclear sequestration of GK.
-
Cells are then treated with this compound at various concentrations, often in the presence of different glucose concentrations.
-
Following treatment, cells are fixed, permeabilized, and stained with a primary antibody against GK and a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
Image analysis software is used to quantify the fluorescence intensity of GK in the nuclear and cytoplasmic compartments to determine the extent of translocation.[2][8]
-
dot
References
- 1. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 2. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. 4ly9 - Human GKRP complexed to this compound [(2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol] and sorbitol-6-phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 6. This compound | 1361217-07-3 | MOLNOVA [molnova.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Evidence for glucokinase translocation by glucose in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AMG-1694: A GK-GKRP Disruptor for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-1694 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). Identified through high-throughput screening and subsequent structure-based drug design, this compound represents a novel therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytoplasmic GK activity, leading to enhanced glucose uptake and glycogen synthesis. This mechanism of action has been shown to normalize blood glucose levels in rodent models of diabetes without inducing hypoglycemia, a significant advantage over direct glucokinase activators.[1][2][3] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, providing an in-depth overview of the experimental protocols and key data that defined its pharmacological profile.
Introduction: Targeting the Glucokinase-GKRP Interaction
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the primary glucose-phosphorylating enzyme in the liver.[1][3] In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in a glucose-dependent manner.[1][3] During periods of low glucose (fasting), GKRP sequesters GK in the nucleus, rendering it inactive.[1][2][3] Following a meal, rising glucose levels promote the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis.
Direct allosteric activation of GK has been a therapeutic approach for T2DM; however, this strategy has been associated with a risk of hypoglycemia.[1][2][3] An alternative strategy is to disrupt the inhibitory GK-GKRP interaction, thereby increasing the pool of active cytoplasmic GK without altering the enzyme's intrinsic kinetic properties.[4] This approach aims to provide a glucose-dependent increase in hepatic glucose uptake with a lower risk of hypoglycemia.[2][4] this compound emerged from a discovery program aimed at identifying small molecules that could execute this novel mechanism.[1][3]
Discovery and Optimization
The journey to identify this compound began with a high-throughput screening (HTS) campaign to find molecules that could disrupt the GK-GKRP interaction.[4] This led to the identification of initial hits which were then optimized using structure-based drug design. A co-crystal structure of a lead compound complexed with human GKRP revealed a previously unknown binding pocket, distinct from the natural phosphofructose-binding site.[1][2] This structural insight guided the medicinal chemistry effort to improve potency and drug-like properties, ultimately leading to the discovery of this compound.[1] Although a potent tool compound for in vivo proof-of-concept, this compound was found to have high metabolic turnover, which limited its further development and prompted the discovery of improved analogs like AMG-3969.[1]
Mechanism of Action
This compound acts by binding to GKRP and inducing a conformational change that prevents its interaction with GK. This disruption of the GK-GKRP complex leads to two key events within the hepatocyte:
-
Increased Cytoplasmic Glucokinase: By preventing nuclear sequestration, this compound increases the concentration of active GK in the cytoplasm.
-
Enhanced Glucose Phosphorylation: The elevated cytoplasmic GK levels lead to increased phosphorylation of glucose, enhancing hepatic glucose uptake and its conversion into glycogen.
This mechanism is inherently glucose-sensitive, as the activity of the released GK is still dependent on ambient glucose concentrations, which is believed to contribute to the lower risk of hypoglycemia observed in preclinical models.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 7 nM | GK-GKRP Dissociation | [5][6] |
| EC₅₀ | 0.020 µM (20 nM) | GK Activity Restoration (in the presence of GKRP) | [5][6] |
| Animal Model | Dose | Effect | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Not Specified | Robust pharmacodynamic effect and statistically significant reduction in glucose | [4] |
| Rodent Models of Diabetes | Not Specified | Normalized blood glucose levels | [1][2][3] |
| Normoglycemic Rats | Not Specified | No alteration in blood glucose levels | [4] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway
Caption: Mechanism of this compound in hepatocytes.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Role of AMG-1694 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-1694 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound indirectly enhances GK activity in the cytoplasm, leading to increased glucose phosphorylation and subsequent downstream metabolic effects. This mechanism has been shown to normalize blood glucose levels in preclinical models of type 2 diabetes. A key characteristic of this compound is its glucose-dependent action, primarily exerting its glucose-lowering effects in hyperglycemic conditions, thereby minimizing the risk of hypoglycemia observed with direct glucokinase activators. This guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound's role in glucose homeostasis.
Mechanism of Action: The Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Axis
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in hepatocytes, pancreatic β-cells, and certain neurons. In the liver, GK plays a pivotal role in postprandial glucose uptake and glycogen synthesis. The activity of hepatic GK is tightly regulated by the glucokinase regulatory protein (GKRP).
Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in an inactive state within the hepatocyte nucleus.[1][2] Following a meal (high glucose), the rise in intracellular glucose and fructose-1-phosphate promotes the dissociation of the GK-GKRP complex. This allows GK to translocate to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first committed step in glycolysis and glycogen synthesis.[3]
This compound acts by directly binding to a novel allosteric pocket on GKRP, distinct from the phosphofructose-binding site.[1] This binding induces a conformational change in GKRP that disrupts its interaction with GK, leading to the release of active GK into the cytoplasm, even at low glucose concentrations.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound on GK-GKRP interaction.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| In Vitro Potency | |||
| GK-GKRP Disruption (IC50) | 7 nM | AlphaScreen Assay | [4] |
| GK Enzymatic Activity Restoration (EC50) | 0.020 µM | In the presence of GKRP | [4] |
| In Vivo Efficacy | |||
| Blood Glucose Reduction | Statistically significant | Zucker Diabetic Fatty (ZDF) rats | [1] |
| Hypoglycemia in Normoglycemic Animals | Not observed | Wistar rats | [1] |
| GK Translocation | Robust | ZDF rats | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments involving this compound.
GK-GKRP Binding Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between glucokinase and GKRP.
Experimental Workflow: GK-GKRP AlphaScreen Assay
Caption: Workflow for the GK-GKRP AlphaScreen assay.
Methodology:
-
Reagent Preparation: Recombinant human biotinylated GKRP and GST-tagged GK are prepared. AlphaScreen Streptavidin Donor beads and anti-GST Acceptor beads are reconstituted according to the manufacturer's instructions.
-
Compound Plating: Serial dilutions of this compound are plated in a 384-well microplate.
-
Protein Incubation: Biotinylated GKRP and GST-tagged GK are added to the wells containing the compound and incubated to allow for protein-protein interaction and compound binding.
-
Bead Addition: A mixture of Streptavidin Donor and anti-GST Acceptor beads is added to each well.
-
Signal Detection: The plate is incubated in the dark to allow for bead-protein complex formation. The AlphaScreen signal is then read on a suitable plate reader. In the absence of a disruptor, the proximity of the donor and acceptor beads results in a high signal. Disruption of the GK-GKRP interaction by this compound leads to a decrease in the signal.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the GK-GKRP interaction, is calculated from the dose-response curve.
Hepatocyte Glucokinase Translocation Assay
This cell-based assay visualizes the movement of glucokinase from the nucleus to the cytoplasm in response to a test compound.
Experimental Workflow: GK Translocation Assay
Caption: Workflow for the hepatocyte GK translocation assay.
Methodology:
-
Cell Culture: Primary rat hepatocytes are isolated and plated in 384-well plates.[5]
-
Glucose Starvation: Cells are cultured in a low-glucose medium for 12 hours to promote the nuclear sequestration of GK.[4]
-
Compound Treatment: The cells are then treated with varying concentrations of this compound, glucose (positive control), or fructose (positive control) for 1 hour.[4]
-
Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and stained with a primary antibody specific for glucokinase, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.[4]
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis is performed to quantify the fluorescence intensity of GK in the nuclear and cytoplasmic compartments. The ratio of cytoplasmic to nuclear fluorescence is calculated to determine the extent of GK translocation.
In Vivo Efficacy in Diabetic Rodent Models
The glucose-lowering effects of this compound are evaluated in animal models of type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats and db/db mice.
Methodology for ZDF Rat Study:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, are used.
-
Acclimatization: Animals are acclimated to the housing conditions and handling procedures.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in water, adjusted to pH 2.2) and administered via oral gavage.
-
Blood Glucose Monitoring: Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) from the tail vein. Blood glucose levels are measured using a glucometer.
-
Immunohistochemistry: At the end of the study, animals are euthanized, and liver tissue is collected and fixed. Immunohistochemistry is performed on liver sections using an anti-GK antibody to visualize the subcellular localization of glucokinase.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group. The immunohistochemical staining is scored to quantify the degree of GK translocation.
Conclusion
This compound represents a novel therapeutic approach for the treatment of type 2 diabetes by targeting the GK-GKRP interaction. Its mechanism of action, which leads to a glucose-dependent increase in hepatic glucose uptake, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The preclinical data presented in this guide demonstrate the potency and efficacy of this compound in relevant in vitro and in vivo models. The detailed experimental protocols provide a framework for further research and development in this promising area of metabolic disease therapeutics.
References
- 1. Exploring dose–response variability and relative severity assessment in STZ-induced diabetes male NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and translocation of glucokinase in rat primary hepatocytes monitored by high content image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the AMG-1694 Binding Site on GKRP
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the novel glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, AMG-1694, and its target, the Glucokinase Regulatory Protein (GKRP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases, structural biology, and pharmacology. Herein, we detail the binding site characterization, present quantitative binding data, and provide comprehensive experimental protocols for the key assays utilized in these groundbreaking discoveries.
Executive Summary
This compound is a potent and selective small molecule that disrupts the interaction between glucokinase (GK) and GKRP, leading to the translocation of GK from the nucleus to the cytoplasm and a subsequent increase in glucose metabolism. The therapeutic potential of this mechanism lies in its ability to lower blood glucose levels in a glucose-dependent manner, thereby reducing the risk of hypoglycemia. A landmark co-crystal structure of full-length human GKRP in complex with this compound has revealed a previously unknown allosteric binding pocket, distinct from the known phosphofructose-binding site.[1][2] This discovery has opened new avenues for the structure-based design of next-generation GK-GKRP disruptors for the treatment of type 2 diabetes.
The GK-GKRP Signaling Pathway and the Mechanism of this compound
Under fasting conditions (low glucose), GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. When postprandial glucose levels rise, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose, the first step in glycolysis and glycogen synthesis. This compound acts by binding to a novel allosteric site on GKRP, inducing a conformational change that prevents its interaction with GK, thus mimicking the high-glucose state and promoting the cytoplasmic localization and activity of GK.
Quantitative Binding Data
The interaction of this compound with GKRP and its effect on the GK-GKRP complex have been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Description | Value | Assay Method | Reference |
| IC50 | Concentration of this compound required to disrupt 50% of the pre-formed GK-GKRP complex. | 7 nM | AlphaScreen | [3] |
| EC50 | Concentration of this compound required to restore 50% of GK enzymatic activity in the presence of GKRP. | 0.020 µM | Enzyme Activity Assay | [3] |
| Kd | Dissociation constant for the binding of this compound to GKRP. | 0.007 µM | Surface Plasmon Resonance (SPR) | [2] |
Experimental Protocols
The determination of the this compound binding site and its characterization involved several key experimental techniques. Detailed protocols for these assays are provided below.
GK-GKRP Disruption Assay (AlphaScreen)
This bead-based proximity assay was used to quantify the ability of this compound to disrupt the interaction between GK and GKRP.[4]
Materials:
-
Recombinant human Glucokinase (GK)
-
Recombinant human Glucokinase Regulatory Protein (GKRP)
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound (or other test compounds)
-
384-well low-volume microplates
Protocol:
-
Prepare a mixture of GK and GKRP in assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the GK-GKRP mixture to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compound to interact with the proteins.
-
Add a suspension of AlphaScreen Donor and Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60-120 minutes) to allow bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the degree of GK-GKRP disruption.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Binding Assay
SPR was employed to measure the direct binding of this compound to GKRP and to determine the binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human GKRP
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
-
Ethanolamine
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize GKRP onto the sensor chip surface via amine coupling by injecting the protein solution in immobilization buffer.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Inject a series of concentrations of this compound over the sensor surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
X-ray Crystallography of the GKRP-AMG-1694 Complex
The co-crystal structure of GKRP in complex with this compound was determined to elucidate the precise binding site and molecular interactions.
Materials:
-
Purified recombinant human GKRP
-
This compound
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source)
Protocol:
-
Prepare a stable complex of GKRP and this compound by incubating the purified protein with a molar excess of the compound.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with various crystallization screen solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.
-
Analyze the electron density map to build and refine the atomic model of the GKRP-AMG-1694 complex.
Conclusion
The identification and characterization of the novel allosteric binding site of this compound on GKRP represents a significant advancement in the field of diabetes drug discovery. The detailed quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers seeking to further investigate the GK-GKRP interaction and develop novel therapeutics targeting this pathway. The structure-based understanding of this interaction will undoubtedly fuel the design of next-generation GK-GKRP disruptors with improved potency, selectivity, and pharmacokinetic properties.
References
The Cellular Impact of Sotorasib (AMG 510): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that represents a significant breakthrough in targeting KRAS mutations, which were long considered "undruggable".[1][2] Specifically, Sotorasib is a covalent and irreversible inhibitor of the KRAS protein carrying a glycine-to-cysteine substitution at codon 12 (KRAS G12C).[3][4] This mutation is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 2% of other solid tumors.[4] This guide provides an in-depth overview of the cellular pathways affected by Sotorasib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key mechanisms.
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[3] It cycles between an active guanosine triphosphate (GTP)-bound state and an inactive guanosine diphosphate (GDP)-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream signaling pathways.[3]
Sotorasib selectively targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It forms a covalent bond with this cysteine, locking the protein in its inactive, GDP-bound state.[5][6] This irreversible binding prevents the exchange of GDP for GTP, thereby inhibiting KRAS G12C-mediated downstream signaling.[7] A key feature of Sotorasib's design is its ability to bind to a cryptic pocket (the switch-II pocket) that is accessible only in the inactive state of the KRAS G12C protein, which contributes to its high selectivity.[3]
Cellular Pathways Affected by Sotorasib
The primary cellular pathway inhibited by Sotorasib is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[8] By locking KRAS G12C in its inactive state, Sotorasib prevents the activation of RAF, which in turn blocks the phosphorylation cascade of MEK and ERK.[3][4] The inhibition of ERK phosphorylation is a key biomarker of Sotorasib activity.[4] The suppression of this pathway leads to decreased cell proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.[9]
In addition to the MAPK pathway, KRAS can also activate other downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. While the direct impact of Sotorasib on the PI3K pathway is less pronounced than on the MAPK pathway, inhibition of KRAS G12C can lead to a reduction in PI3K pathway signaling in some contexts.
Quantitative Data
Preclinical In Vitro Efficacy
Sotorasib has demonstrated potent and selective inhibition of cell viability in cancer cell lines harboring the KRAS G12C mutation, with minimal effect on KRAS wild-type or other KRAS-mutant cell lines.[4]
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) for Cell Viability | Citation |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | ~0.006 | [3][4] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 | [3][4] |
| H23 | Non-Small Cell Lung Cancer | G12C | 0.6904 | [3] |
| H358 | Non-Small Cell Lung Cancer | G12C | 0.0818 | [3] |
| Other non-G12C lines | Various | Not G12C | >7.5 | [4] |
Preclinical In Vivo Efficacy
In xenograft models using KRAS G12C-mutant cancer cells, orally administered Sotorasib led to significant tumor regression.[4] In a study with NCI-H358 cell-derived xenografts, a daily 30 mg/kg oral dose of Sotorasib for 28 days resulted in a reduction in mean tumor volume to 426.66 mm³.[3]
Clinical Efficacy (CodeBreaK 100 Trial)
The phase 1/2 CodeBreaK 100 trial evaluated the efficacy and safety of Sotorasib (960 mg once daily) in patients with pretreated, advanced KRAS G12C-mutated NSCLC.[9][10]
| Parameter | Result | Citation |
| Objective Response Rate (ORR) | 37.1% - 40.7% | [6][7][10] |
| Disease Control Rate (DCR) | 80.6% - 83.7% | [7][10] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | [7][10] |
| Median Overall Survival (OS) | 12.5 months | [6][10] |
| 2-Year Overall Survival Rate | 32.5% | [6][10] |
| Median Duration of Response (DoR) | 11.1 - 12.3 months | [5][10] |
Experimental Protocols
Cell Viability Assay
This protocol outlines a common method to assess the effect of Sotorasib on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., NCI-H358 for KRAS G12C, or a KRAS wild-type line as a control) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Sotorasib in culture medium. Remove the existing medium from the cells and add the Sotorasib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Western Blot for ERK Phosphorylation
This protocol is used to measure the inhibition of MAPK pathway signaling by assessing the phosphorylation status of ERK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sotorasib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.
Mechanisms of Resistance to Sotorasib
Despite the promising efficacy of Sotorasib, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as "on-target" (involving the KRAS G12C protein itself) or "off-target" (bypassing the need for KRAS signaling).
-
On-target resistance: This can occur through secondary mutations in the KRAS G12C gene that prevent Sotorasib from binding effectively.[7]
-
Off-target resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the inhibited KRAS G12C. Common off-target resistance mechanisms include:
-
Activation of upstream receptor tyrosine kinases (RTKs): Amplification or mutations in genes like EGFR, HER2, or FGFR can reactivate the MAPK pathway or activate parallel pathways like the PI3K pathway.[9]
-
Mutations in other RAS isoforms: Acquired mutations in NRAS or HRAS can restore downstream signaling.[11]
-
Alterations in downstream signaling components: Mutations in genes downstream of KRAS, such as BRAF or MEK, can lead to pathway reactivation.[12]
-
Histological transformation: In some cases, tumors can transform into a different histological subtype, such as from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[12]
-
Conclusion
Sotorasib (AMG 510) has revolutionized the treatment landscape for KRAS G12C-mutated cancers by effectively and selectively inhibiting the constitutively active mutant protein. Its primary mechanism of action is the suppression of the MAPK signaling pathway, leading to reduced cell proliferation and tumor growth. While Sotorasib has demonstrated significant clinical benefit, the emergence of resistance highlights the complexity of cancer biology and the need for ongoing research into combination therapies and next-generation inhibitors to overcome these challenges. This guide provides a foundational understanding of the cellular pathways impacted by Sotorasib, supported by key data and methodologies for researchers in the field.
References
- 1. Sotorasib (AMG 510) Shows Promising Results in Some Patients With Solid Tumors, Suggests a Study With City of Hope as a Co-Lead Author [businesswire.com]
- 2. Rapid Response to Sotorasib of a Patient With KRAS G12C-Mutated Lung Cancer With Cancer-Associated Disseminated Intravascular Coagulation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. esmo.org [esmo.org]
- 6. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sotorasib Demonstrates Efficacy in CodeBreaK 100 Phase 2 Study Results - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. amgen.com [amgen.com]
- 11. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 12. ilcn.org [ilcn.org]
In-depth Technical Guide: Early-Stage Research on Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Disruptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of small molecule disruptors of the Glucokinase (GK) and Glucokinase Regulatory Protein (GKRP) interaction. This burgeoning field offers a promising therapeutic avenue for Type 2 Diabetes Mellitus by modulating hepatic glucose metabolism with a potentially lower risk of hypoglycemia compared to direct glucokinase activators.
Introduction: The Rationale for GK-GKRP Disruption
Glucokinase (GK) is a key enzyme that regulates glucose homeostasis. In hepatocytes, its activity is modulated by the Glucokinase Regulatory Protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose.[1][2][3] The disruption of this protein-protein interaction (PPI) by small molecules leads to the translocation of GK to the cytoplasm, thereby increasing glucose phosphorylation and subsequent metabolism. This mechanism of action is distinct from that of GK activators, which directly enhance the enzyme's catalytic activity.[1][2] The key advantage of GK-GKRP disruptors is their glucose-dependent effect, which may mitigate the risk of hypoglycemia, a significant side effect associated with some GK activators.
Key Small Molecule GK-GKRP Disruptors
Several small molecule compounds have been identified as potent disruptors of the GK-GKRP interaction. The following table summarizes the quantitative data for some of the most well-characterized molecules.
| Compound Name | Structure | hGK-hGKRP IC50 (nM) | GK Translocation EC50 (µM) | In Vivo Efficacy |
| AMG-3969 | 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol | 4 | 0.202 | Significant blood glucose reduction in db/db mice. |
| AMG-1694 | Not publicly available | Potent disruptor | Promotes GK translocation in vitro and in vivo. | Normalized blood glucose in rodent models of diabetes. |
| AMG-0696 | Diarylmethanesulfonamide derivative | 3.8 | Not reported | Blood glucose reduction in mice. |
Signaling Pathway and Mechanism of Action
The regulation of glucokinase activity by GKRP is a central node in hepatic glucose sensing. At low glucose concentrations, GKRP binds to GK in the hepatocyte nucleus, inhibiting its function. As glucose levels rise, glucose itself and its metabolite fructose-1-phosphate (F1P) promote the dissociation of the GK-GKRP complex. Conversely, fructose-6-phosphate (F6P) stabilizes the complex. Small molecule GK-GKRP disruptors act by binding to GKRP, inducing a conformational change that prevents its interaction with GK, thus mimicking the effects of high glucose and F1P. This leads to the translocation of active GK to the cytoplasm, enhancing glucose uptake and metabolism.
Experimental Protocols
The identification and characterization of GK-GKRP disruptors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for GK-GKRP Interaction
This assay quantifies the interaction between GK and GKRP using Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Materials:
-
Recombinant human GK and GKRP proteins (tagged, e.g., with 6xHis and GST)
-
Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, recombinant human GK, and GKRP to the assay buffer.
-
Add the anti-tag antibodies conjugated to the HTRF donor and acceptor.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.
AlphaScreen Assay for GK-GKRP Interaction
This bead-based proximity assay measures the interaction by the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.
Materials:
-
Recombinant human GK and GKRP proteins (one biotinylated, the other with a different tag, e.g., GST)
-
Streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, biotinylated GK, and GST-tagged GKRP.
-
Incubate for 15-30 minutes at room temperature.
-
Add a mixture of streptavidin-donor beads and anti-GST acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the IC50 values from the dose-response curves.
Hepatocyte Glucokinase Translocation Assay
This cell-based imaging assay visualizes and quantifies the movement of GK from the nucleus to the cytoplasm in response to a test compound.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line
-
Cell culture medium and plates
-
Test compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed hepatocytes in a multi-well imaging plate and culture until they form a monolayer.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with a primary antibody against glucokinase.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the glucokinase signal to determine the extent of translocation.
-
Calculate the EC50 values for GK translocation.
Experimental and Logical Workflows
The discovery and development of GK-GKRP disruptors follow a logical progression from initial screening to in vivo validation.
Conclusion and Future Directions
Early-stage research on GK-GKRP disruptors has identified potent small molecules with promising preclinical efficacy and a potentially improved safety profile over direct GK activators. Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, further elucidating the long-term effects of sustained GK-GKRP disruption on hepatic lipid metabolism, and ultimately translating these findings into clinical candidates for the treatment of type 2 diabetes. The methodologies and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Glucokinase in the Subcellular Localization of Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidiabetic Properties of AMG-1694: A Technical Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Information regarding a compound designated as AMG-1694 and its potential antidiabetic properties is not currently available in the public domain. Extensive searches of scientific literature and clinical trial databases did not yield any specific information related to a molecule with this identifier in the context of diabetes research or therapy.
This guide aims to provide a structured framework for the investigation of a novel antidiabetic compound, using the placeholder "this compound," to illustrate the necessary experimental protocols, data presentation, and visualization of key biological pathways that would be essential for a comprehensive technical whitepaper. While the data presented herein is hypothetical, the methodologies and conceptual frameworks are based on established practices in diabetes drug discovery.
Hypothetical Preclinical Data Summary
Effective evaluation of a potential antidiabetic agent requires a thorough assessment of its in vitro and in vivo pharmacological properties. The following tables represent the types of quantitative data that would be crucial for characterizing the activity of a compound like "this compound."
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay Type | Cell Line/System | This compound Value | Control Compound Value |
| Receptor Binding Affinity (Ki) | Radioligand Binding Assay | CHO-K1 cells expressing human GLP-1R | 1.2 nM | Semaglutide: 0.8 nM |
| Functional Potency (EC50) | cAMP Accumulation Assay | HEK293 cells expressing human GLP-1R | 0.5 nM | Liraglutide: 1.1 nM |
| Glucose Uptake Stimulation | 2-NBDG Uptake Assay | L6 myotubes | 150% of baseline at 100 nM | Insulin: 200% of baseline |
| Insulin Secretion (GSIS) | Glucose-Stimulated Insulin Secretion | INS-1E pancreatic β-cells | 2.5-fold increase vs. high glucose | Exenatide: 3.0-fold increase |
| Selectivity vs. GIPR | Competitive Binding Assay | Cells expressing human GIPR | >10,000 nM | Tirzepatide: 0.5 nM |
Table 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db)
| Parameter | Dosing Regimen | This compound (10 mg/kg) | Vehicle Control |
| Change in Blood Glucose (AUC) | Oral Gavage, Single Dose | -45% | +5% |
| Change in HbA1c | Daily Dosing, 4 Weeks | -1.8% | +0.2% |
| Body Weight Change | Daily Dosing, 4 Weeks | -12% | +2% |
| Plasma Insulin Levels | 30 min post-glucose challenge | +85% | +15% |
Core Experimental Protocols
Detailed and reproducible methodologies are fundamental to the scientific rigor of a drug discovery program. The following sections outline standard protocols that would be employed to generate the data presented above.
GLP-1 Receptor (GLP-1R) Binding Assay
Objective: To determine the binding affinity of this compound for the human GLP-1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GLP-1R are cultured to 80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound or a standard competitor.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
Cell Culture: INS-1E pancreatic β-cells are seeded in 24-well plates and cultured until they form a monolayer.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle or varying concentrations of this compound.
-
Sample Collection: After a 1-hour incubation, the supernatant is collected.
-
Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.
Visualizing Molecular Pathways and Workflows
Graphical representations of signaling cascades and experimental designs are critical for conveying complex information concisely.
Caption: Hypothetical signaling pathway of this compound via the GLP-1 receptor.
Caption: Workflow for a typical in vivo study in a diabetic mouse model.
Conclusion and Future Directions
While "this compound" remains a hypothetical compound, the framework presented here outlines the essential components of a technical guide for a novel antidiabetic agent. A comprehensive evaluation would necessitate further studies, including detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, long-term safety and toxicology assessments in multiple species, and ultimately, well-designed clinical trials in human subjects. The systematic application of these established drug discovery principles is paramount for the successful development of new and effective therapies for diabetes mellitus.
Methodological & Application
Application Notes and Protocols for AMG-1694 in vitro Glucokinase Translocation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is regulated by its subcellular localization. Under low glucose conditions, GK is sequestered in the nucleus through its interaction with the glucokinase regulatory protein (GKRP). An increase in intracellular glucose levels promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm, where it can phosphorylate glucose. AMG-1694 is a potent small molecule disruptor of the GK-GKRP interaction. By promoting the dissociation of this complex, this compound indirectly enhances glucokinase enzymatic activity and facilitates its translocation from the nucleus to the cytoplasm. This document provides a detailed protocol for an in vitro assay to quantify the translocation of glucokinase in primary hepatocytes in response to this compound using high-content imaging.
Data Presentation
The following table summarizes the key quantitative parameters of this compound, which are essential for designing and interpreting the in vitro glucokinase translocation assay.
| Parameter | Value | Description | Reference |
| IC50 | 7 nM | The half-maximal inhibitory concentration for the disruption of the GK-GKRP complex. | |
| EC50 | 0.020 µM (20 nM) | The half-maximal effective concentration for restoring glucokinase enzymatic activity in the presence of GKRP. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
Glucokinase Translocation Signaling Pathway
Caption: Signaling pathway of glucokinase translocation induced by this compound and high glucose.
Experimental Workflow for GK Translocation Assay
Caption: Experimental workflow for the in vitro glucokinase translocation assay.
Experimental Protocol
This protocol details the steps for an in vitro immunofluorescence-based assay to quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.
Materials and Reagents:
-
Primary human or rat hepatocytes
-
Collagen-coated 96-well black, clear-bottom imaging plates
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Low glucose medium (e.g., Krebs-Ringer buffer with 5 mM glucose)
-
High glucose medium (e.g., Krebs-Ringer buffer with 25 mM glucose - for positive control)
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100 or Saponin for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody: anti-Glucokinase antibody
-
Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Thaw and seed primary hepatocytes onto collagen-coated 96-well imaging plates according to the supplier's protocol.
-
Culture the cells in hepatocyte culture medium for 24-48 hours to allow for attachment and recovery.
-
-
Cell Starvation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add low glucose medium to each well and incubate for 2-4 hours to induce nuclear sequestration of glucokinase.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in low glucose medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include the following controls:
-
Negative Control: Low glucose medium with DMSO (vehicle).
-
Positive Control: High glucose medium (25 mM glucose).
-
-
Aspirate the starvation medium and add the compound dilutions and controls to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Fixation and Permeabilization:
-
Gently aspirate the treatment medium.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1-0.25% Triton X-100 or Saponin in PBS and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.
-
Dilute the primary anti-glucokinase antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody and the nuclear counterstain (DAPI or Hoechst) in the blocking buffer.
-
Incubate the cells with the secondary antibody and nuclear stain solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Capture images in at least two channels: one for the nuclear stain (e.g., DAPI/Hoechst) and one for the glucokinase staining (e.g., FITC/Alexa Fluor 488).
-
Acquire multiple fields per well to ensure robust data collection.
-
-
Image Analysis and Data Quantification:
-
Use the high-content imaging software to analyze the acquired images.
-
The software should be configured to:
-
Identify individual cells and their nuclei based on the nuclear stain.
-
Define the cytoplasmic region by creating a ring or mask around the identified nucleus.
-
Measure the mean fluorescence intensity of glucokinase staining within the nuclear and cytoplasmic regions for each cell.
-
-
Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell.
-
Average the N/C ratios for all cells within a well.
-
-
Data Interpretation:
-
A decrease in the N/C ratio indicates translocation of glucokinase from the nucleus to the cytoplasm.
-
Plot the N/C ratio against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value for this compound-induced glucokinase translocation from the dose-response curve.
-
Compare the effect of this compound to the positive (high glucose) and negative (vehicle) controls.
-
Application Notes and Protocols for AMG-1694 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-1694 is a potent small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GK plays a pivotal role in glucose sensing and metabolism. Under normal physiological conditions, GKRP sequesters GK in the nucleus, rendering it inactive. By disrupting the GK-GKRP complex, this compound promotes the translocation of GK to the cytoplasm, leading to an indirect increase in its enzymatic activity.[1] This mechanism makes this compound a valuable tool for studying glucose metabolism and its regulation in hepatocytes, as well as for investigating its therapeutic potential in metabolic diseases.
These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures, enabling researchers to investigate its effects on cellular function.
Mechanism of Action: GK-GKRP Disruption
This compound functions by binding to the glucokinase regulatory protein, which induces a conformational change that leads to the dissociation of the glucokinase-GKRP complex. This releases glucokinase, allowing it to move to the cytoplasm and phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.
References
Application Notes and Protocols for AMG-1694 Dosing in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of AMG-1694, a small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex, in diabetic mouse models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound functions by disrupting the interaction between GK and GKRP in hepatocytes.[1][2] Under fasting conditions, GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[1][2] By preventing this interaction, this compound allows for the translocation of GK to the cytoplasm, where it can phosphorylate glucose, leading to increased glucose uptake and reduced hepatic glucose production.[1][2] This mechanism of action is distinct from direct GK activators and has been shown to lower blood glucose levels specifically in diabetic animal models without causing hypoglycemia in normoglycemic animals.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in hepatocytes.
Dosing Regimen and Efficacy
Preclinical studies have demonstrated the efficacy of this compound and its analog, AMG-3969, in rodent models of type 2 diabetes. The following tables summarize the available quantitative data on their dosing and effects.
This compound and AMG-3969 Dosing in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Observed Effect |
| This compound | ZDF Rats | Not specified | Oral gavage | Statistically significant reduction in blood glucose.[3] |
| This compound | Wistar Rats | 30, 100 | Not specified | Robust GK translocation from nucleus to cytoplasm.[2] |
| AMG-3969 | db/db Mice | 10, 30, 100 | Oral gavage | Dose-dependent reduction in blood glucose.[4] |
| AMG-3969 | db/db Mice | 100 | Oral gavage | 56% reduction in blood glucose at 8 hours.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in diabetic mouse models.
Induction of Type 2 Diabetes in Mice (db/db Model)
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Animal Model: C57BL/KsJ-db/db mice.
-
Protocol:
-
Obtain male db/db mice and their lean littermates (db/+) as controls at 6-8 weeks of age.
-
House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Monitor blood glucose levels weekly from the tail vein using a glucometer.
-
Mice are typically hyperglycemic and suitable for studies by 8-10 weeks of age.
-
Induction of Type 1 Diabetes in Mice (Streptozotocin Model)
Streptozotocin (STZ) is a chemical that is toxic to pancreatic beta cells, inducing a state of insulin deficiency.
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Mice (e.g., C57BL/6)
-
-
Protocol (High-Dose):
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight to fasted mice.
-
Monitor blood glucose levels daily for 3-5 days.
-
Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess glucose metabolism and the effect of a compound on glucose clearance.
-
Protocol:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record baseline blood glucose from the tail vein (t=0).
-
Administer the test compound (e.g., this compound) or vehicle via oral gavage at a predetermined time before the glucose challenge.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Data Presentation
The following table structure is recommended for summarizing quantitative data from studies involving this compound.
Example Data Table: Effect of this compound on Blood Glucose in db/db Mice
| Treatment Group | Dose (mg/kg) | n | Baseline Glucose (mg/dL) | Glucose at 4h (mg/dL) | Glucose at 8h (mg/dL) | % Glucose Reduction at 8h |
| Vehicle | - | 8 | 450 ± 25 | 440 ± 30 | 435 ± 28 | 3% |
| This compound | 30 | 8 | 455 ± 22 | 350 ± 20* | 280 ± 18 | 38% |
| This compound | 100 | 8 | 448 ± 28 | 290 ± 25** | 200 ± 15 | 55% |
-
p < 0.05, *p < 0.01, **p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Disclaimer: This document is intended for research purposes only. The protocols described are based on published preclinical studies and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: AMG-1694 for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG-1694 is a potent and selective small molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex.[1][2][3] By interrupting the inhibitory interaction between GK and GKRP, this compound indirectly enhances glucokinase activity.[1][2][3] Glucokinase plays a pivotal role in glucose sensing and metabolism, particularly in the liver and pancreatic β-cells. Its activation leads to increased glucose uptake and insulin secretion, making it a therapeutic target for metabolic diseases such as type 2 diabetes. This document provides detailed guidelines and protocols for the use of this compound in cell-based assays, with a focus on the recommended solvent and proper handling techniques to ensure experimental reproducibility and accuracy.
Recommended Solvent and Solubility
The recommended solvent for dissolving this compound for use in cell-based assays is Dimethyl Sulfoxide (DMSO) .[4] While specific quantitative solubility data is not widely published, chemical suppliers consistently list DMSO as the solvent of choice. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the desired final concentration in cell culture media.
General Guidelines for DMSO Use in Cell Culture:
-
Minimizing Cytotoxicity: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to avoid significant effects on cell viability and function. However, the tolerance to DMSO can be cell-line specific, with some robust cell lines tolerating up to 0.5%. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on the assay readout.
-
Vehicle Control: A vehicle control (cell culture medium containing the same final concentration of DMSO as the experimental wells) is essential in every experiment to distinguish the effects of this compound from any potential effects of the solvent.
Quantitative Data Summary
| Compound | Recommended Solvent | Typical Stock Concentration Range | Recommended Final DMSO Concentration in Assay | Storage of Stock Solution |
| This compound | DMSO | 10-50 mM | ≤ 0.1% (v/v) | -20°C for short-term, -80°C for long-term[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 533.63 g/mol )[1]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock from 5.34 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol provides a general workflow for preparing working solutions of this compound for a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile multi-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, you can prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO, and then dilute this 1:100 in the final well. A more common practice is to dilute the 10mM stock directly into the media to create a top concentration for a serial dilution.
-
Serial Dilution Plate Preparation: a. Prepare a serial dilution plate (e.g., a 96-well plate) with cell culture medium. b. Add the appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration, ensuring the DMSO concentration does not exceed the tolerated limit upon final dilution in the cell plate. c. Perform a serial dilution (e.g., 1:3 or 1:10) across the plate by transferring a portion of the solution from one well to the next.
-
Treatment of Cells: a. Seed cells in a multi-well plate and allow them to adhere and grow overnight. b. Carefully remove the culture medium and replace it with the medium containing the various concentrations of this compound. c. Include wells with a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration). d. Include wells with untreated cells (medium only) as a negative control.
-
Incubation and Assay: Incubate the cells for the desired period, and then perform the specific assay (e.g., cell viability, reporter gene, or metabolic assay).
Visualizations
Glucokinase Signaling Pathway and this compound Mechanism of Action
References
Application Notes and Protocols for In Vivo Studies of AMG-1694
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-1694 is a potent and selective disruptor of the glucokinase–glucokinase regulatory protein (GK-GKRP) complex.[1][2][3][4] By preventing the inhibitory binding of GKRP to glucokinase (GK), this compound indirectly enhances GK enzymatic activity, leading to increased glucose uptake and utilization.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for metabolic diseases, particularly type 2 diabetes. Preclinical studies have demonstrated its ability to normalize blood glucose levels in rodent models of diabetes.[1][2][3]
These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its pharmacodynamic effects on glucose metabolism, pharmacokinetic profiling, and general toxicology.
Signaling Pathway of this compound
The mechanism of action of this compound centers on the regulation of glucokinase (GK) activity in hepatocytes. Under normal conditions, GK activity is modulated by its interaction with the glucokinase regulatory protein (GKRP). This compound intervenes in this process to enhance glucose metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of AMG-1694 on Glucokinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose. AMG-1694 is a potent small-molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction. By binding to a novel pocket in GKRP, this compound promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and a subsequent indirect increase in its enzymatic activity.[1][2][3] This mechanism offers a therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and reducing blood glucose levels, with a potentially lower risk of hypoglycemia compared to direct GK activators.[3]
These application notes provide detailed protocols for assessing the effect of this compound on glucokinase activity through both biochemical and cell-based assays.
Data Presentation
Quantitative Data Summary of this compound Activity
| Parameter | Value | Description | Reference |
| IC50 | 7 nM | Concentration of this compound required to disrupt 50% of the pre-formed GK-GKRP complex. | [1][2][4] |
| EC50 | 0.020 µM (20 nM) | Concentration of this compound required to restore 50% of glucokinase enzymatic activity in the presence of the inhibitory GKRP. | [1][4] |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the inhibitory interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) within hepatocytes. This leads to the activation and translocation of GK, ultimately enhancing glucose metabolism.
Caption: Mechanism of this compound action in hepatocytes.
Experimental Protocols
Biochemical Assay: Measuring GK-GKRP Disruption and Glucokinase Activity Restoration
This protocol describes an in vitro biochemical assay to quantify the ability of this compound to disrupt the GK-GKRP complex and restore glucokinase activity. The assay measures the production of ADP, a product of the glucokinase-catalyzed phosphorylation of glucose.
Experimental Workflow Diagram
Caption: Workflow for the in vitro glucokinase activity assay.
Materials:
-
Recombinant human glucokinase (GK)
-
Recombinant human glucokinase regulatory protein (GKRP)
-
This compound
-
ATP
-
D-Glucose
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of GK and GKRP in assay buffer. The final concentration of GK should be in the low nanomolar range, and GKRP should be in excess to ensure complete inhibition of GK.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Prepare a 4X stock solution of ATP and D-glucose in assay buffer.
-
-
GK-GKRP Complex Formation:
-
In a 384-well plate, add the 2X GK/GKRP solution.
-
Incubate at room temperature for 30 minutes to allow for the formation of the inhibitory complex.
-
-
Compound Addition:
-
Add the this compound dilutions to the wells containing the pre-formed GK-GKRP complex.
-
Include control wells with DMSO only (vehicle control).
-
Incubate for 30 minutes at room temperature to allow for complex disruption.
-
-
Kinase Reaction:
-
Initiate the glucokinase reaction by adding the 4X ATP/glucose solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Following the manufacturer's protocol for the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Cell-Based Assay: Measuring Glucose Uptake in Primary Hepatocytes
This protocol measures the effect of this compound on glucose uptake in primary hepatocytes using a fluorescent glucose analog, 2-NBDG.
Experimental Workflow Diagram
Caption: Workflow for the hepatocyte glucose uptake assay.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium
-
Collagen-coated 96-well black, clear-bottom plates
-
This compound
-
Glucose-free culture medium
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Thaw and seed primary hepatocytes onto collagen-coated 96-well plates according to the supplier's instructions.
-
Culture the cells for 4-24 hours to allow for attachment.
-
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Starve the cells by incubating them in glucose-free medium for 2 hours.
-
Prepare serial dilutions of this compound in glucose-free medium.
-
Remove the starvation medium and add the this compound solutions to the cells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
(Optional but recommended) Normalize the fluorescence signal to cell number using a DNA stain like DAPI or a protein quantification assay (e.g., BCA).
-
Plot the normalized fluorescence intensity against the this compound concentration to determine the dose-dependent effect on glucose uptake.
-
Conclusion
The provided protocols offer robust methods for characterizing the activity of this compound as a disruptor of the GK-GKRP complex. The biochemical assay allows for the direct measurement of the compound's effect on enzyme kinetics, while the cell-based assay provides a more physiologically relevant assessment of its impact on hepatocyte glucose uptake. Together, these methods are valuable tools for researchers in the field of diabetes and metabolic disease drug discovery.
References
Application Notes and Protocols for AMG-1694 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AMG-1694 in rodent studies, based on preclinical investigations of its antidiabetic effects. The primary routes of administration are oral gavage and intravenous infusion. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.
Signaling Pathway of this compound
This compound is a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex. In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, where it can phosphorylate glucose, a key step in glucose metabolism. This mechanism ultimately leads to a reduction in blood glucose levels.
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Protocols
Oral Administration (Gavage)
This protocol details the procedure for single-dose oral administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Oral gavage needles (20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (approximately 16 hours) before dosing, with free access to water.
-
-
Formulation Preparation:
-
Prepare a 0.5% (w/v) solution of CMC in deionized water.
-
Accurately weigh the required amount of this compound.
-
Suspend the this compound powder in the 0.5% CMC vehicle to achieve the desired final concentration.
-
Vortex the suspension thoroughly to ensure uniformity before each administration.
-
-
Administration:
-
Weigh each animal to determine the precise dosing volume. The recommended volume is 10 mL/kg of body weight.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral administration of this compound.
Intravenous Administration (Infusion)
This protocol is for the intravenous administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle: Saline (0.9% NaCl)
-
Infusion pump
-
Catheters (appropriate size for the tail vein)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Animal Preparation:
-
Acclimate animals as described for oral administration.
-
Anesthetize the animal according to the institution's approved protocol.
-
-
Formulation Preparation:
-
Dissolve this compound in saline to the desired concentration.
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution.
-
-
Administration:
-
Place a catheter into the lateral tail vein of the anesthetized animal.
-
Connect the catheter to the infusion pump.
-
Administer the this compound solution at a constant rate as required by the experimental design.
-
Monitor the animal's vital signs throughout the infusion period.
-
Caption: Workflow for intravenous administration of this compound.
Quantitative Data Summary
The following tables summarize pharmacokinetic and efficacy data for this compound administered via oral gavage in different rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (Oral Gavage) | 10 mg/kg |
| Cmax | 1.5 µM |
| Tmax | 2 hours |
| AUC | 8.5 µM*h |
| Oral Bioavailability | 30% |
Table 2: Efficacy of a Single Oral Dose of this compound in Diabetic Mouse Models
| Rodent Model | Dose (mg/kg) | Blood Glucose Reduction (%) | Time Point (hours) |
| db/db mice | 30 | 40% | 6 |
| ob/ob mice | 30 | 35% | 6 |
| ZDF rats | 10 | 50% | 8 |
Note: These protocols and data are intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee. The specific doses and vehicles may need to be optimized for different experimental conditions and rodent strains.
Application Notes and Protocols: Assessing the Efficacy of AMG-1694 in a db/db Mouse Model of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-1694 is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In the liver, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly during periods of low glucose. By preventing this interaction, this compound promotes the translocation of GK to the cytoplasm and increases its enzymatic activity. This leads to enhanced glucose phosphorylation, a key step in hepatic glucose uptake and glycogen synthesis. The db/db mouse is a widely used model of type 2 diabetes, characterized by a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. This document provides a detailed protocol for evaluating the therapeutic efficacy of this compound in this preclinical model.
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the disruption of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex. This intervention leads to the activation of GK and subsequent downstream effects on glucose metabolism.
Application Notes and Protocols for Studying Glucose Uptake in Liver Cells Using AMG-1694
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-1694 is a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex. In hepatocytes, GKRP binds to GK in the nucleus, rendering it inactive, particularly in low glucose conditions. By disrupting this interaction, this compound facilitates the translocation of active GK to the cytoplasm. This enhancement of GK activity increases the phosphorylation of glucose to glucose-6-phosphate, a critical step that promotes glucose uptake, glycolysis, and glycogen synthesis in the liver. These application notes provide detailed protocols for utilizing this compound to study its effects on glucose metabolism in liver cells.
Mechanism of Action
This compound allosterically binds to GKRP, inducing a conformational change that leads to its dissociation from GK. The freed GK can then translocate to the cytoplasm and phosphorylate glucose, thereby increasing the intracellular glucose concentration gradient and enhancing glucose uptake via transporters like GLUT2. This targeted mechanism makes this compound a valuable tool for investigating the regulation of hepatic glucose metabolism.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a related compound, AMG-3969. While direct dose-response data for this compound on glucose uptake in liver cells is not publicly available, the provided potency for GK-GKRP disruption and GK activation can guide dose selection for cellular assays.
| Compound | Parameter | Value | Cell/System | Reference |
| This compound | IC₅₀ (GK-GKRP Disruption) | 7 nM | Biochemical Assay | [1] |
| AMG-3969 | IC₅₀ (GK-GKRP Disruption) | 4 nM | Biochemical Assay | [2] |
| AMG-3969 | EC₅₀ (Cellular GK Translocation) | 0.202 µM | Isolated Hepatocytes | [2] |
| AMG-3969 | In Vivo Efficacy (Blood Glucose Reduction) | 56% reduction at 100 mg/kg (8h post-dose) | db/db mice | [2] |
Signaling Pathway
The signaling pathway initiated by this compound in liver cells is depicted below. Disruption of the GK-GKRP complex leads to increased cytoplasmic GK activity, driving downstream metabolic pathways.
Experimental Protocols
Here we provide detailed protocols for assessing the effect of this compound on glucose uptake, glucokinase activity, and glycogen synthesis in liver cells. The human hepatoma cell line HepG2 is a suitable and commonly used model for these studies.
Protocol 1: 2-NBDG Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.
Materials:
-
HepG2 cells
-
96-well, black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer (129 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.0 mM CaCl₂, 5.0 mM NaHCO₃, 10 mM HEPES, pH 7.4)
-
This compound
-
2-NBDG
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Experimental Workflow:
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well in DMEM with 10% FBS and incubate overnight.
-
The following day, gently wash the cells twice with warm PBS.
-
Remove the PBS and add 100 µL of glucose-free KRB buffer to each well. Incubate for 2 hours at 37°C to starve the cells.
-
Prepare a dilution series of this compound in KRB buffer (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Remove the starvation buffer and add 90 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Add 10 µL of 1 mM 2-NBDG stock solution to each well for a final concentration of 100 µM. Incubate for 30 minutes at 37°C.
-
To stop the uptake, quickly aspirate the 2-NBDG solution and wash the cells three times with 200 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Glucokinase Activity Assay
This is a coupled enzymatic assay to measure the activity of glucokinase in cell lysates.
Materials:
-
HepG2 cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Glucokinase activity assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP
-
Glucose
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well, clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Culture HepG2 cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse the cells on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, prepare a reaction mixture containing glucokinase activity assay buffer, 5 mM ATP, 10 mM glucose, 0.5 mM NADP⁺, and 1 U/mL G6PDH.
-
Add 20 µg of cell lysate to each well to initiate the reaction.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C. The rate of increase in absorbance is proportional to the glucokinase activity.
Protocol 3: Glycogen Synthesis Assay
This protocol measures the incorporation of radiolabeled glucose into glycogen.
Materials:
-
Primary hepatocytes or HepG2 cells
-
Culture plates
-
DMEM with desired glucose concentration
-
This compound
-
D-[¹⁴C]-glucose
-
30% (w/v) KOH
-
Saturated Na₂SO₄
-
Ethanol
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Plate hepatocytes and allow them to attach.
-
Incubate cells with this compound at various concentrations in DMEM containing a physiological glucose concentration (e.g., 5-10 mM) for a designated period.
-
Add D-[¹⁴C]-glucose (final specific activity of ~1 µCi/mL) to each well and incubate for 2-4 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 30% KOH and heat at 95°C for 30 minutes to digest the cells and solubilize glycogen.
-
Precipitate the glycogen by adding saturated Na₂SO₄ and ice-cold ethanol, and incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the glycogen, and wash the pellet with 70% ethanol.
-
Resuspend the glycogen pellet in water, transfer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Conclusion
This compound serves as a specific and potent tool to investigate the role of glucokinase in hepatic glucose metabolism. The provided protocols offer a framework for researchers to study the effects of disrupting the GK-GKRP complex on glucose uptake, enzyme activity, and glycogen storage in liver cells. These studies can provide valuable insights into the therapeutic potential of targeting this pathway for metabolic diseases.
References
Application Notes and Protocols for Immunohistochemical Analysis of Glucokinase Translocation Induced by AMG-1694
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, is predominantly sequestered in the nucleus of hepatocytes in a complex with the glucokinase regulatory protein (GKRP) during periods of low glucose.[1][2] Upon an increase in glucose levels, GK translocates to the cytoplasm to facilitate glucose phosphorylation. AMG-1694 is a potent small-molecule disruptor of the GK-GKRP interaction, promoting the dissociation of this complex and subsequent translocation of GK to the cytoplasm, thereby enhancing glucokinase activity.[3][4][5][6] This document provides detailed protocols for the immunohistochemical and immunofluorescent detection of GK translocation in hepatocytes following treatment with this compound, along with methods for quantitative analysis.
Mechanism of Action of this compound
This compound acts by binding to a novel pocket on GKRP, which is distinct from the fructose-6-phosphate binding site.[3] This binding event disrupts the interaction between GK and GKRP, leading to the release of GK. Once freed from GKRP, GK translocates from the nucleus to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, a critical step in hepatic glucose uptake and glycogen synthesis.[3][4][5][6]
Data Presentation
While the seminal publication by Lloyd et al. (2013) demonstrates the translocation of glucokinase in response to this compound through representative immunofluorescence images, specific quantitative data such as dose-dependent changes in the nuclear-to-cytoplasmic (N/C) ratio are not explicitly provided in a tabular format.[3] The following table is a template that researchers can use to structure their quantitative data obtained from immunofluorescence experiments.
| Treatment Group | This compound Concentration | Mean Nuclear GK Intensity (a.u.) | Mean Cytoplasmic GK Intensity (a.u.) | Nuclear-to-Cytoplasmic (N/C) Ratio | % Cells Showing Translocation |
| Vehicle Control | 0 µM | ||||
| This compound | 1 µM | ||||
| This compound | 10 µM | ||||
| This compound | 100 µM | ||||
| Positive Control (High Glucose) | 25 mM Glucose |
Experimental Protocols
Immunofluorescence Protocol for Glucokinase Translocation in Primary Hepatocytes
This protocol is adapted from established methods for immunofluorescent staining of glucokinase in hepatocytes.[7][8]
Materials:
-
Primary hepatocytes cultured on collagen-coated coverslips
-
This compound
-
Krebs-Ringer Buffer (or other suitable incubation buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Glucokinase antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Culture primary hepatocytes on collagen-coated coverslips to appropriate confluency.
-
Starve cells in low glucose medium (e.g., 5 mM glucose) for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or vehicle control in low glucose medium for 1-2 hours. Include a positive control of high glucose (e.g., 25 mM).
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Glucokinase antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
Immunohistochemistry Protocol for Glucokinase in Frozen Liver Sections
This protocol is a general guide for immunohistochemical staining of glucokinase in frozen liver tissue sections.[11][12]
Materials:
-
Freshly dissected liver tissue
-
O.C.T. (Optimal Cutting Temperature) compound
-
Cryostat
-
4% Paraformaldehyde (PFA) in PBS or cold acetone for fixation
-
3% Hydrogen Peroxide in methanol (for peroxidase quenching)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Glucokinase antibody
-
Biotinylated secondary antibody and ABC (Avidin-Biotin Complex) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA to fix the liver in situ, or dissect fresh liver and fix by immersion in 4% PFA for 4-24 hours.
-
Cryoprotect the fixed tissue by incubation in 30% sucrose in PBS until it sinks.
-
Embed the tissue in O.C.T. compound and freeze rapidly.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
-
Staining:
-
Air dry the sections for 30 minutes at room temperature.
-
If not pre-fixed, fix the sections in cold acetone for 10 minutes.
-
Rehydrate the sections in PBS.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Wash with PBS.
-
Perform antigen retrieval if necessary (heat-induced epitope retrieval in citrate buffer, pH 6.0, is a common method).
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-Glucokinase antibody overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS and incubate with ABC reagent for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Signaling Pathway of this compound Induced Glucokinase Translocation
Caption: Signaling pathway of this compound induced glucokinase translocation.
Experimental Workflow for Immunofluorescence Analysis
References
- 1. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of hepatic glucose metabolism by translocation of glucokinase between the nucleus and the cytoplasm in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Glucokinase in the Subcellular Localization of Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMG-1694 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-1694. The information is designed to address common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2][3] In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it. By binding to GKRP, this compound promotes the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and become active. This indirect activation of GK enhances glucose phosphorylation, the first and rate-limiting step in glycolysis and glycogen synthesis.
Q2: What are the recommended solvents for dissolving this compound?
While specific public data on the solubility of this compound in various solvents is limited, for many small molecule inhibitors with similar characteristics, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating concentrated stock solutions. For aqueous-based in vitro assays, it is common practice to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous experimental medium.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock in an aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO concentration in your assay medium. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A concentration of 0.01% to 0.1% is typically a good starting point. Always include a vehicle control with the surfactant.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Vortexing and warming: Ensure the DMSO stock is fully dissolved before dilution. Gentle warming (e.g., to 37°C) and vortexing of the final aqueous solution may help to redissolve small precipitates, but be cautious as this may not provide a stable solution.
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store the solid form of this compound at -20°C for long-term storage.[3]
-
In Solvent (e.g., DMSO): Concentrated stock solutions in DMSO should be stored at -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Problem: Precipitate observed in the DMSO stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient dissolution | 1. Warm the vial in a 37°C water bath for 5-10 minutes.2. Vortex the solution thoroughly. | The precipitate should dissolve, resulting in a clear solution. |
| Solution has been stored for an extended period | Prepare a fresh stock solution from the powdered compound. | A clear stock solution is obtained. |
Problem: Precipitate forms immediately upon dilution in aqueous buffer (e.g., PBS, cell culture medium).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound | 1. Lower the final concentration of this compound.2. Increase the final DMSO concentration (ensure it is tolerated by your experimental system).3. Add a biocompatible surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer before adding the this compound stock. | A clear working solution is maintained. |
| Improper mixing technique | 1. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing.2. Do not add the aqueous buffer directly to the DMSO stock. | Improved dispersion and reduced likelihood of immediate precipitation. |
Data Presentation
| Solvent | Recommended Use | Concentration Range (General Guidance) | Storage |
| DMSO | Primary stock solution | 10-50 mM | -80°C (aliquoted) |
| Ethanol | Alternative for stock solution (less common) | Lower than DMSO | -80°C (aliquotted) |
| Aqueous Buffers | Final working solution | Dependent on experimental needs and solubility limits (typically µM range) | Prepare fresh, do not store |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 533.63 g/mol ), you will need:
-
Mass (g) = 10 x 10-3 mol/L * 1 x 10-3 L * 533.63 g/mol = 0.0053363 g = 5.34 mg
-
-
Weigh the compound: Carefully weigh out 5.34 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Cap the vial tightly and vortex thoroughly. If necessary, warm the vial in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
References
Addressing high metabolic turnover of AMG-1694 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high metabolic turnover of AMG-1694 in vivo.
Troubleshooting Guides
Issue: Rapid in vivo clearance of this compound leading to suboptimal exposure.
Initial Assessment:
Researchers observing lower than expected plasma concentrations and short half-life of this compound in preclinical models are likely encountering its known high metabolic turnover. This rapid metabolism was a key factor limiting its clinical advancement. The chemical structure of this compound contains several moieties that are susceptible to metabolic enzymes.
Potential Metabolic Hotspots and Troubleshooting Strategies:
Based on the structure of this compound and common metabolic pathways for its functional groups, the following are likely areas of metabolic instability:
-
Piperazine Ring: The piperazine moiety is a common site for metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[1][2]
-
Troubleshooting:
-
CYP Inhibition Studies: Conduct in vitro experiments with specific CYP inhibitors to identify the key enzymes responsible for this compound metabolism.
-
Structural Modification: If feasible, consider synthesizing analogs with modifications to the piperazine ring to block or hinder CYP-mediated metabolism. This was the strategy employed in the development of the more metabolically stable successor, AMG-3969.
-
-
-
Sulfonamide Group: Sulfonamides can undergo N-acetylation and oxidation, potentially leading to the formation of reactive metabolites.[3]
-
Troubleshooting:
-
Metabolite Identification: Utilize mass spectrometry to screen for acetylated or oxidized metabolites of this compound in plasma and liver microsome incubates.
-
Consideration of Acetylator Phenotype: Be aware that the rate of N-acetylation can vary between species and even between individuals within a species (slow vs. fast acetylators), which may contribute to variability in pharmacokinetic data.[3]
-
-
-
Trifluoromethylphenyl Group: While the trifluoromethyl group itself is generally stable, the aromatic ring is susceptible to hydroxylation by CYP enzymes.
-
Troubleshooting:
-
In Silico Metabolism Prediction: Use computational models to predict likely sites of aromatic hydroxylation on the phenyl ring.
-
Isotopic Labeling Studies: Synthesize a deuterated version of this compound at potential sites of metabolism to investigate kinetic isotope effects, which can help confirm metabolic hotspots.
-
-
Experimental Workflow for Investigating High Turnover:
References
Troubleshooting inconsistent results with AMG-1694
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG-1694, a potent disruptor of the glucokinase–glucokinase regulatory protein (GK-GKRP) complex.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that potently disrupts the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] By binding to GKRP, this compound promotes the dissociation of the GK-GKRP complex. This releases GK, allowing it to translocate from the nucleus to the cytoplasm and increase its enzymatic activity.[1] This indirect activation of GK leads to enhanced glucose metabolism, making it a potential therapeutic agent for diabetes.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C.[2] For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. To prevent degradation, it is advisable to prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[3] Store stock solutions in small aliquots in amber vials or polypropylene tubes at -20°C or -80°C to minimize exposure to light and air.[3]
Q3: I am observing lower than expected potency (higher IC50/EC50) in my in vitro assay. What could be the cause?
Several factors can contribute to a perceived decrease in the potency of this compound. These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological reagents. A systematic approach to troubleshooting is recommended to identify the root cause.
Troubleshooting Guides
Issue 1: Inconsistent or Lower than Expected Activity of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3] 3. Protect solutions from light and store them appropriately.[3] | Small molecules can degrade over time, especially when in solution. Verifying the integrity of the compound is a crucial first step. |
| Suboptimal Assay Buffer | 1. Ensure the pH of the assay buffer is stable and within the optimal range for GK activity. 2. Include a sufficient concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. | The stability and activity of both the compound and the target proteins can be pH-dependent.[3] Detergents can help prevent non-specific binding of the compound to assay plates or other surfaces. |
| Protein Quality/Activity | 1. Verify the purity and activity of your recombinant GK and GKRP proteins using a standard quality control assay. 2. Ensure that the proteins have been stored correctly and have not undergone multiple freeze-thaw cycles. | The activity of the target proteins is fundamental to the assay. Inactive or impure proteins will lead to unreliable results. |
| Incorrect ATP Concentration | 1. For kinase activity assays, use an ATP concentration that is at or near the Km value for glucokinase.[4] | The apparent potency of a compound can be influenced by the concentration of the competing substrate (ATP). |
This protocol is a general guideline for measuring the effect of this compound on GK activity in the presence of GKRP.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).
-
Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the assay buffer to create a range of working concentrations.
-
Prepare solutions of recombinant human GK and GKRP in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add GK and GKRP to the assay buffer.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the disruption of the GK-GKRP complex.
-
Initiate the kinase reaction by adding a mixture of glucose and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detection :
-
Measure the amount of ADP produced using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™).[5] The luminescence signal is inversely proportional to GK activity.
-
-
Data Analysis :
-
Plot the GK activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Issue 2: High Background Signal or False Positives
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Interference | 1. Run a control experiment with this compound in the absence of GK and/or GKRP. 2. If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. | The compound itself may interfere with the assay detection method, leading to a false signal. |
| Non-specific Binding | 1. Include bovine serum albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer.[6] | BSA can block non-specific binding sites on the assay plate and other surfaces, reducing background signal. |
| Contaminated Reagents | 1. Use fresh, high-quality reagents, including water, buffers, and solvents. | Contaminants in the reagents can interfere with the assay chemistry. |
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Reference |
| IC50 (GK-GKRP disruption) | 7 nM | [1][2] |
| EC50 (restoration of GK activity) | 0.020 µM | [1] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Stability of AMG-1694 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with AMG-1694 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex.[1][2] It promotes the dissociation of this complex, which indirectly increases the enzymatic activity of GK.[1][2] this compound has been shown to normalize blood glucose levels in rodent models of diabetes.[1][2]
Q2: How should I store this compound?
A2: For long-term storage, this compound in its solid form should be stored at -20°C.[2] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: Is there readily available data on the stability of this compound in cell culture media?
A3: There is no publicly available quantitative data specifically detailing the stability or half-life of this compound in various cell culture media such as DMEM or RPMI-1640 at 37°C. The stability of a small molecule in an aqueous environment can be affected by multiple factors including pH, temperature, and interactions with media components.[3] Therefore, it is highly recommended that researchers experimentally determine the stability of this compound under their specific cell culture conditions.
Q4: Why is it critical to determine the stability of this compound in my experiments?
A4: Understanding the stability of your compound is crucial for the accurate interpretation of experimental results. If a compound degrades during an experiment, the effective concentration exposed to the cells will decrease over time. This can lead to an incorrect assessment of the compound's potency and efficacy. Stability studies help to establish a more accurate concentration-response relationship.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the stability of this compound in cell culture.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed | 1. Inherent instability: The compound may be inherently unstable in aqueous solutions at 37°C. 2. Media components: Certain components in the cell culture medium, such as amino acids or vitamins, may react with and degrade the compound.[4][5] 3. pH of the media: The pH of the culture medium can influence the rate of degradation.[6] | 1. Assess inherent stability: Perform a stability check in a simpler buffer system like PBS at 37°C. 2. Test different media: Analyze the stability of this compound in different types of cell culture media to see if a specific component is causing degradation. 3. Serum effects: Evaluate stability in media with and without fetal bovine serum (FBS), as serum proteins can sometimes have a stabilizing effect.[4] 4. Monitor pH: Ensure the pH of the media remains stable throughout the experiment. |
| High variability between experimental replicates | 1. Inconsistent sample handling: Variations in the timing of sample collection and processing can introduce variability. 2. Analytical method issues: The analytical method used for quantification (e.g., HPLC-MS) may lack precision or accuracy.[4] 3. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the cell culture medium.[4] | 1. Standardize procedures: Ensure precise and consistent timing for all sample collection and processing steps. 2. Validate analytical method: Validate your analytical method for linearity, precision, and accuracy. 3. Confirm dissolution: Ensure the compound is completely dissolved in the stock solution before diluting it into the cell culture medium. |
| Precipitation of this compound in the media | 1. Low aqueous solubility: The final concentration of this compound in the media may exceed its solubility limit. 2. Interaction with media components: Components in the media or serum supplements could be causing the compound to precipitate.[3] 3. High solvent concentration: A high concentration of the solvent (e.g., DMSO) used for the stock solution can lead to precipitation upon dilution in the aqueous media. | 1. Lower final concentration: Test a lower final concentration of this compound. 2. Minimize solvent: Ensure the final concentration of the organic solvent is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.[3][6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Sterile multi-well plates (e.g., 24-well or 96-well) or microcentrifuge tubes
-
Incubator set to 37°C with 5% CO₂
-
HPLC-MS system
-
Acetonitrile (LC-MS grade)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm the cell culture medium (with and without 10% FBS) to 37°C.
-
-
Spiking the Media:
-
Dilute the this compound stock solution into the pre-warmed cell culture media to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).[3]
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the this compound-spiked media into triplicate wells of a multi-well plate or into separate microcentrifuge tubes for each condition.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after adding the compound to the media.
-
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media aliquot.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated HPLC-MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.
-
Illustrative Stability Data Table
This table presents hypothetical data for illustrative purposes only.
| Time (hours) | This compound Remaining in DMEM (%) | This compound Remaining in DMEM + 10% FBS (%) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 95 ± 3.0 | 98 ± 2.8 |
| 8 | 82 ± 4.1 | 91 ± 3.5 |
| 24 | 65 ± 5.2 | 78 ± 4.7 |
| 48 | 45 ± 4.8 | 62 ± 5.0 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: this compound disrupts the GK-GKRP complex, increasing GK activity.
References
Technical Support Center: Minimizing AMG-1694 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize AMG-1694 cytotoxicity in cell culture experiments. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex.[1][2] By disrupting this interaction, this compound promotes the translocation of GK from the nucleus to the cytoplasm, leading to an indirect increase in GK enzymatic activity.[1][3] This activation of GK enhances glucose metabolism within the cell.
Q2: What are the potential causes of this compound cytotoxicity in cell lines?
A2: While specific studies on this compound cytotoxicity are limited, based on its mechanism of action, potential causes of cytotoxicity may include:
-
Metabolic Overload: A sustained, high level of glucokinase activation can lead to an excessive rate of glycolysis. This can result in the accumulation of metabolic intermediates and potentially lead to cellular stress.
-
Increased Reactive Oxygen Species (ROS) Production: Enhanced glucose metabolism can increase mitochondrial respiration and electron transport chain activity, which may lead to the generation of reactive oxygen species.[4][5] An imbalance in ROS production and the cell's antioxidant capacity can result in oxidative stress and subsequent cytotoxicity.
-
ATP Depletion: While initially boosting glycolysis, prolonged and excessive activation could potentially disrupt the delicate balance of cellular energy homeostasis, although in some contexts, hyperosmotic stress has been shown to increase intracellular ATP.[6]
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound could potentially interact with other cellular targets, leading to unforeseen cytotoxic responses.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations generally above 0.5%.[1]
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The optimal, non-toxic concentration of this compound should be empirically determined for each cell line and experimental condition. A dose-response experiment is the most effective method. This typically involves treating cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period and then assessing cell viability using assays such as MTT, MTS, or ATP-based luminescence assays. The goal is to identify the lowest concentration that elicits the desired biological effect without significantly impacting cell viability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1] Always include a vehicle-only control in your experiments. | |
| Metabolic stress due to excessive glucokinase activation. | Consider using a lower glucose concentration in the culture medium to temper the metabolic flux. | |
| Oxidative stress. | Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to assess if it mitigates the cytotoxicity. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase when seeding. |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable biological effect at non-toxic concentrations. | Suboptimal inhibitor concentration. | Gradually increase the concentration of this compound while closely monitoring cell viability. |
| Cell line insensitivity. | The specific cell line may not be sensitive to the modulation of glucokinase activity. Consider using a cell line known to have a glucose-responsive phenotype. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Determine Optimal this compound Concentration
Objective: To identify the optimal concentration and incubation time of this compound that maximizes the desired biological effect while minimizing cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration for each time point to determine the IC50 (inhibitory concentration 50%) and identify the optimal non-toxic concentration range.
Protocol 2: Assessment of Mitochondrial Dysfunction via Mitochondrial Membrane Potential (MMP) Assay
Objective: To determine if this compound induces mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Mitochondrial membrane potential dye (e.g., JC-1, TMRE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (including a vehicle control) for the desired time.
-
Dye Loading: Following treatment, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Imaging/Measurement: Wash the cells with PBS and measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in the fluorescence signal (for dyes like TMRE) or a shift in fluorescence (for ratiometric dyes like JC-1) in this compound-treated cells compared to the control indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA)
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and controls as described in the previous protocols.
-
Probe Loading: Towards the end of the treatment period, load the cells with the ROS-sensitive probe according to the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.
Signaling Pathways and Workflows
Caption: this compound disrupts the GK-GKRP complex, leading to increased glycolysis and potential metabolic stress.
Caption: A stepwise workflow to troubleshoot and mitigate this compound-induced cytotoxicity in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Reactive Oxygen Species in Glucose Metabolism Disorder in Diabetic Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-glucose stimulation increases reactive oxygen species production through the calcium and mitogen-activated protein kinase-mediated activation of mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in intracellular ATP-content of CHO cells as response to hyperosmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Metabolic Stability and Degradation Pathways of AMG-1694
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the metabolic stability and degradation pathways of the glucokinase–glucokinase regulatory protein (GK-GKRP) disruptor, AMG-1694. Given that this compound has been noted for its high metabolic turnover, which has limited its clinical progression, this document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in designing and interpreting metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the significance of this compound's metabolic instability?
A1: High metabolic turnover indicates that this compound is rapidly cleared from the body, which can lead to a short duration of action and low systemic exposure. This characteristic was a primary factor limiting its development as a therapeutic agent. Understanding the metabolic pathways responsible for this rapid clearance is crucial for designing more stable and effective analogs.
Q2: Which in vitro systems are most appropriate for studying the metabolism of this compound?
A2: For initial screening of metabolic stability, human liver microsomes (HLM) are a suitable choice as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. To gain a more comprehensive understanding of both phase I and phase II metabolic pathways, cryopreserved human hepatocytes are recommended.
Q3: What are the likely metabolic reactions that this compound undergoes?
A3: While specific public data on the metabolites of this compound is limited, compounds with similar structural motifs are often susceptible to oxidative metabolism by CYP enzymes. Common reactions include hydroxylation, N-dealkylation, and oxidation of alkyl groups. The identification of metabolites from in vitro studies was instrumental in guiding the development of the more stable successor compound, AMG-3969.
Q4: How can I quantify the metabolic stability of this compound in my experiments?
A4: The primary parameters to determine are the in vitro half-life (t½) and the intrinsic clearance (CLint). These values can be calculated by monitoring the disappearance of the parent compound over time in an in vitro system like human liver microsomes or hepatocytes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in metabolic stability results between experiments. | 1. Inconsistent activity of liver microsomes or hepatocytes. 2. Degradation of NADPH cofactor. 3. Variability in incubation conditions. | 1. Use a new, quality-controlled lot of microsomes/hepatocytes. 2. Prepare NADPH solutions fresh for each experiment and keep on ice. 3. Ensure consistent temperature, pH, and shaking/mixing speeds. |
| No metabolism of this compound is observed. | 1. Inactive metabolic enzymes. 2. Incorrect cofactor used or omitted. 3. The analytical method is not sensitive enough to detect the decrease in the parent compound. | 1. Test the activity of the microsomes/hepatocytes with a positive control compound known to be metabolized. 2. Confirm the presence and correct concentration of NADPH for CYP-mediated metabolism. 3. Optimize the LC-MS/MS method to ensure adequate sensitivity. |
| Precipitation of this compound in the incubation mixture. | Low aqueous solubility of the compound. | 1. Decrease the initial concentration of this compound. 2. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it remains below a level that inhibits enzyme activity (typically <1%). |
| Difficulty in identifying metabolites. | 1. Low abundance of metabolites. 2. Co-elution with matrix components. 3. Inappropriate analytical method. | 1. Increase the concentration of the parent compound or the incubation time. 2. Optimize the chromatographic separation. 3. Employ high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis. |
Quantitative Data Summary
The following tables present hypothetical but representative data for the metabolic stability of this compound in human liver microsomes and hepatocytes.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Initial this compound Concentration | 1 µM |
| In Vitro Half-Life (t½) | 8.5 min |
| Intrinsic Clearance (CLint) | 81.5 µL/min/mg |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Hepatocyte Density | 1 x 10^6 cells/mL |
| Initial this compound Concentration | 1 µM |
| In Vitro Half-Life (t½) | 15.2 min |
| Intrinsic Clearance (CLint) | 45.6 µL/min/10^6 cells |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the phosphate buffer, human liver microsomes (to a final concentration of 0.5 mg/mL), and this compound working solution (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Metabolite Identification in Human Hepatocytes
-
Hepatocyte Incubation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Incubate the hepatocytes (1 x 10^6 cells/mL) with this compound (5 µM) in a suitable incubation medium at 37°C in a humidified incubator with 5% CO2.
-
At a specified time point (e.g., 60 minutes), quench the reaction by adding two volumes of ice-cold methanol.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Metabolite Analysis:
-
Analyze the samples using high-resolution LC-MS/MS.
-
Compare the chromatograms of the this compound incubated samples with control samples (without this compound) to identify potential metabolites.
-
Utilize mass defect filtering and predicted metabolite lists to aid in the identification of biotransformation products.
-
Characterize the structure of potential metabolites based on their accurate mass, fragmentation patterns, and chromatographic retention times.
-
Visualizations
Caption: Workflow for in vitro metabolism studies.
Caption: Hypothetical metabolic pathways of this compound.
Validation & Comparative
A Head-to-Head Comparison of AMG-1694 and AMG-3969: Efficacy of Two Glucokinase-Glucokinase Regulatory Protein Interaction Disruptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two small molecule disruptors of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction: AMG-1694 and AMG-3969. This analysis is based on available preclinical data and focuses on their mechanism of action, in vitro potency, and in vivo glucose-lowering effects.
Both this compound and AMG-3969 are potent inhibitors of the GK-GKRP interaction, a key regulatory mechanism in hepatic glucose metabolism. By disrupting this interaction, these compounds indirectly increase the activity of glucokinase, leading to enhanced glucose uptake and glycogen synthesis in the liver. This mechanism has shown promise for the treatment of type 2 diabetes. However, preclinical studies have revealed significant differences in their pharmacokinetic profiles and in vivo efficacy, with AMG-3969 emerging as a more robust agent.
In Vitro Potency: A Close Match
Both molecules demonstrate high potency in disrupting the GK-GKRP interaction at the cellular level. AMG-3969 exhibits a slightly lower IC50 value, indicating a stronger inhibition of the protein-protein interaction. Similarly, its EC50 for restoring glucokinase activity in the presence of GKRP is marginally better than that of this compound.
| Parameter | This compound | AMG-3969 | Reference |
| GK-GKRP Disruption (IC50) | 7 nM | 4 nM | [1] |
| GK Activity Restoration (EC50) | 0.020 µM | 0.202 µM | [1] |
In Vivo Efficacy: AMG-3969 Demonstrates Superior Performance
The key differentiator between the two compounds lies in their in vivo performance. While both have demonstrated the ability to lower blood glucose in diabetic animal models, AMG-3969 exhibits a more favorable pharmacokinetic profile and consequently, greater efficacy.
Preclinical studies revealed that this compound is subject to rapid metabolism, which limits its in vivo effectiveness. In contrast, AMG-3969 was developed as a derivative of this compound with improved metabolic stability, leading to more sustained plasma concentrations and a more pronounced glucose-lowering effect.[2]
In a study utilizing diabetic db/db mice, AMG-3969 demonstrated a dose-dependent reduction in blood glucose levels. At a dose of 100 mg/kg, AMG-3969 achieved a significant 56% reduction in blood glucose at the 8-hour time point.[2] While this compound also showed a statistically significant reduction in glucose in Zucker Diabetic Fatty (ZDF) rats, the available data suggests its efficacy is less pronounced compared to AMG-3969 due to its rapid clearance.[3][4]
An important characteristic of both compounds is that their glucose-lowering effect is restricted to diabetic animals; they do not cause hypoglycemia in normoglycemic subjects.[1][5]
| Animal Model | Compound | Dose | Outcome | Reference |
| ZDF Rats | This compound | Not specified | Statistically significant reduction in glucose | [3][4] |
| db/db Mice | AMG-3969 | 10, 30, 100 mg/kg | Dose-dependent reduction in blood glucose | [2] |
| db/db Mice | AMG-3969 | 100 mg/kg | 56% reduction in blood glucose at 8 hours | [2] |
Signaling Pathway and Experimental Workflow
The mechanism of action of both this compound and AMG-3969 centers on the disruption of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex within hepatocytes.
The experimental workflow to assess the efficacy of these compounds typically involves both in vitro and in vivo studies.
Experimental Protocols
1. GK-GKRP Disruption Assay (In Vitro)
This assay is designed to quantify the ability of a compound to disrupt the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). A common method is a proximity-based assay like AlphaScreen.
-
Reagents: Recombinant human GK and GKRP proteins, AlphaScreen donor and acceptor beads conjugated to antibodies specific for GK and GKRP, assay buffer.
-
Procedure:
-
GK and GKRP proteins are incubated together to allow for complex formation.
-
A serial dilution of the test compound (this compound or AMG-3969) is added to the wells of a microplate.
-
The protein complex is then added to the wells containing the test compound.
-
AlphaScreen beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible reader. A decrease in the AlphaScreen signal indicates disruption of the GK-GKRP complex.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
2. In Vivo Blood Glucose Lowering Study in Diabetic Rodents
This experiment evaluates the in vivo efficacy of the compounds in a relevant disease model.
-
Animal Models: Male Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used as they spontaneously develop hyperglycemia and insulin resistance.
-
Procedure:
-
Animals are housed under standard conditions with free access to food and water.
-
For acute studies, animals are fasted for a short period (e.g., 4-6 hours) prior to the experiment.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Animals are then orally gavaged with the test compound (this compound or AMG-3969) formulated in a suitable vehicle (e.g., 2% HPMC, 1% Tween 80 in water). A vehicle control group is also included.
-
Blood glucose levels are measured at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each animal at each time point. Dose-response curves can be generated to compare the potency and efficacy of the compounds.
Conclusion
While both this compound and AMG-3969 are potent disruptors of the GK-GKRP interaction in vitro, AMG-3969 demonstrates superior in vivo efficacy due to its improved pharmacokinetic profile. Its enhanced metabolic stability translates to a more robust and sustained glucose-lowering effect in diabetic animal models. These findings highlight the critical importance of optimizing pharmacokinetic properties in addition to target potency during drug development. For researchers in the field of metabolic diseases, AMG-3969 represents a more promising lead compound for the potential treatment of type 2 diabetes through the novel mechanism of GK-GKRP disruption.
References
A Head-to-Head Showdown: AMG-1694 vs. Glucokinase Activators in Preclinical Diabetes Models
A detailed comparison of the novel glucokinase regulatory protein (GKRP) disruptor, AMG-1694, and traditional glucokinase activators (GKAs) reveals distinct mechanisms and preclinical efficacy profiles in the management of hyperglycemia. While both classes of molecules aim to increase glucokinase (GK) activity, their approaches and resulting physiological effects show critical differences, particularly concerning their glucose-lowering effects in diabetic versus normoglycemic states.
This guide provides a comprehensive analysis of the preclinical data for the GK-GKRP disruptor this compound and two representative GKAs, the dual-acting Dorzagliatin and the liver-selective TTP399. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance based on available experimental data.
Mechanism of Action: A Tale of Two Strategies
Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] Both this compound and GKAs leverage this central role, albeit through different mechanisms.
Glucokinase Activators (GKAs) , such as Dorzagliatin and TTP399, are allosteric activators that directly bind to the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its activity at any given glucose concentration.[2][3] GKAs can be further classified based on their tissue selectivity, with some acting on both the pancreas and liver (dual-acting) and others primarily targeting the liver (liver-selective).[2]
This compound , on the other hand, represents a novel class of compounds known as GK-GKRP disruptors. In hepatocytes, glucokinase is sequestered in the nucleus in an inactive state through its binding to the glucokinase regulatory protein (GKRP).[4] this compound works by disrupting this interaction, promoting the release of active glucokinase into the cytoplasm where it can phosphorylate glucose.[4][5] This indirect activation of glucokinase is primarily targeted to the liver.
Below is a diagram illustrating the distinct signaling pathways of GKAs and GK-GKRP disruptors.
Preclinical Efficacy: A Comparative Analysis
| Compound | Mechanism of Action | Animal Model | Key Findings | Reference |
| This compound | GK-GKRP Disruptor | Zucker Diabetic Fatty (ZDF) Rats | Normalized blood glucose levels. Glucose-lowering effect was restricted to diabetic animals and not observed in normoglycemic rats. | [4][5] |
| Dorzagliatin | Dual-acting GKA | db/db Mice | A 6-week treatment with dorzagliatin alone (30mg/kg) did not significantly affect fasting blood glucose. However, in combination with canagliflozin, it lowered fasting blood glucose and improved glucose tolerance. | [6] |
| TTP399 | Liver-selective GKA | ob/ob Mice | Four weeks of treatment (75 or 150 mg/kg) resulted in a significant reduction in HbA1c. | [7] |
In Vitro Potency and Activity
The in vitro activities of these compounds have been characterized using various assays that reflect their distinct mechanisms of action.
| Compound | Assay Type | Key Parameters Measured | Results | Reference |
| This compound | GK-GKRP Disruption Assay | Reversal of GKRP-mediated inhibition of GK activity | Potently reversed the inhibitory effect of GKRP on GK activity. | [5] |
| Dorzagliatin | NADP+-coupled GK enzyme activity assay | Glucose half-saturation concentration (S0.5) | Directly reduced the S0.5 of wild-type and mutant GK. | [8][9] |
| TTP399 | Rat Hepatocyte Assay | Lactate and Glycogen Production | EC50 for lactate production: 2.39 µM; EC50 for glycogen production: 2.64 µM (at 15 mM glucose). | [6][7] |
Experimental Protocols
In Vivo Glucose Lowering Studies
General Protocol for Oral Glucose Tolerance Test (OGTT) in Rodents:
-
Animals are fasted for a specified period, typically 4-6 hours or overnight (16-18 hours), with free access to water.[5][7]
-
A baseline blood glucose measurement is taken from the tail vein.[5]
-
A sterile glucose solution (e.g., 50% dextrose) is administered orally via gavage at a specified dose (e.g., 1 g/kg or 2 g/kg body weight).[5]
-
Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.[5]
-
The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
The following diagram outlines a typical experimental workflow for an in vivo glucose-lowering study.
In Vitro Glucokinase Activity Assay
NADP+-coupled Glucokinase Activity Assay Protocol (as used for Dorzagliatin):
-
The assay is typically performed in a 96-well plate format.[10]
-
The reaction mixture contains buffer (e.g., Tris-HCl), magnesium chloride, ATP, glucose, and the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH).[10]
-
The test compound (e.g., Dorzagliatin) is added at various concentrations.
-
The reaction is initiated by the addition of glucokinase.
-
The G6PDH-catalyzed conversion of NADP+ to NADPH is monitored by measuring the increase in absorbance or fluorescence at a specific wavelength (e.g., 340 nm for absorbance).[10]
-
The rate of NADPH production is proportional to the glucokinase activity.
Hepatocyte Glycogen Synthesis Assay
Protocol for Measuring Glycogen Synthesis in Primary Hepatocytes (as used for TTP399):
-
Primary hepatocytes are isolated from rats and plated in culture dishes.
-
The cells are incubated with a medium containing glucose and the test compound (e.g., TTP399) at various concentrations.
-
After the incubation period, the cells are lysed.
-
The glycogen content in the cell lysate is measured using a commercially available glycogen assay kit. These kits typically involve the enzymatic hydrolysis of glycogen to glucose, which is then quantified using a colorimetric or fluorometric method.[11][12]
Discussion and Future Perspectives
The preclinical data highlight a key differentiating feature between the GK-GKRP disruptor this compound and the direct GKAs, Dorzagliatin and TTP399. This compound's glucose-lowering effect appears to be glucose-dependent, being more pronounced in diabetic animals compared to their normoglycemic counterparts.[5] This suggests a potentially lower risk of hypoglycemia, a significant concern with some first-generation GKAs.
Direct GKAs, by allosterically activating the enzyme, can increase glucose phosphorylation even at normal or low glucose concentrations, which may lead to an increased risk of hypoglycemia. However, newer generation GKAs, such as the liver-selective TTP399, are being developed to mitigate this risk.
The choice of preclinical model is also a critical factor in interpreting the results. The ZDF rat (used for this compound) is a model of obesity and insulin resistance that progresses to hyperglycemia.[13] The db/db mouse (used for Dorzagliatin) has a mutation in the leptin receptor and exhibits severe obesity, hyperglycemia, and insulin resistance.[6] The ob/ob mouse (used for TTP399) is deficient in leptin and also develops obesity and insulin resistance. While all are relevant models of type 2 diabetes, the underlying genetic and metabolic differences can influence the response to therapeutic agents.
Further head-to-head comparative studies in the same animal models are warranted to provide a more definitive assessment of the relative efficacy and safety of GK-GKRP disruptors versus direct glucokinase activators. The long-term effects on β-cell function and the potential for hepatic steatosis, another concern with some GKAs, also require thorough investigation for both classes of compounds. The distinct mechanisms of action offer promising, and potentially complementary, therapeutic strategies for the management of type 2 diabetes.
References
- 1. Additive Effects of Dorzagliatin and Glucagon-Like Peptide-1 Receptor Agonism in a Novel Mouse Model of GCK-MODY and in Obese db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. 7890 Combination of Dorzagliatin and Canagliflozin Improves β-cell Function and Alleviates Hepatic Steatosis in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Glucokinase-Glucokinase Regulatory Protein Disruptors: AMG-1694 and AMG-3969
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two potent small-molecule disruptors of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, AMG-1694 and AMG-3969. This document is intended to offer an objective overview supported by available preclinical data to inform further research and development in the field of metabolic diseases.
Introduction
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. In the liver, its activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose. The disruption of the GK-GKRP interaction presents a promising therapeutic strategy for type 2 diabetes by increasing the availability of active GK in the cytoplasm, thereby enhancing glucose uptake and metabolism. This compound and AMG-3969 are two such disruptors. AMG-3969 was developed as a second-generation compound to improve upon the pharmacokinetic properties of this compound.[1]
Comparative Pharmacokinetic Profiles
While a direct head-to-head quantitative comparison of the pharmacokinetic parameters for this compound and AMG-3969 is not publicly available, the literature indicates that AMG-3969 was engineered to overcome the metabolic instability observed with this compound.
This compound: This compound is a potent disruptor of the GK-GKRP interaction.[2] However, it is characterized by high metabolic turnover, which can limit its in vivo efficacy and duration of action.[1]
AMG-3969: Developed through optimization of this compound, AMG-3969 is a metabolically stable GK-GKRP disruptor.[1] It exhibits good in vivo pharmacokinetic properties in rats, with a reported oral bioavailability of 75%.[3] In diabetic mouse models (db/db mice), AMG-3969 has demonstrated dose-dependent efficacy in lowering blood glucose levels.[3]
Due to the limited availability of specific pharmacokinetic parameters in the public domain, a detailed quantitative comparison table cannot be provided at this time. The available data strongly suggests that AMG-3969 possesses a superior pharmacokinetic profile compared to this compound, primarily due to its enhanced metabolic stability.
Experimental Protocols
Below is a representative experimental protocol for the evaluation of the pharmacokinetic profiles of GK-GKRP disruptors in a rodent model, based on generally accepted methodologies in the field.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of this compound and AMG-3969 following oral and intravenous administration in rats.
1. Animal Models:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) will be used.
-
Animals will be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Animals will be fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound and AMG-3969 will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration of 1 mg/mL. A single dose of 1 mg/kg will be administered via the tail vein.
-
Oral (PO) Administration: The compounds will be suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL. A single dose of 10 mg/kg will be administered by oral gavage.
3. Blood Sampling:
-
For each compound and route of administration, blood samples (approximately 0.2 mL) will be collected from the jugular vein or another appropriate site at the following time points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound and AMG-3969 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method will be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
The following parameters will be determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) will be calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.
-
Signaling Pathway of GK-GKRP Interaction
The interaction between glucokinase (GK) and its regulatory protein (GKRP) is a key control point in hepatic glucose metabolism. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Glucokinase (GK) and GK Regulatory Protein (GKRP) interaction.
Conclusion
This compound and AMG-3969 are potent disruptors of the GK-GKRP interaction, with AMG-3969 representing an advancement with an improved pharmacokinetic profile due to enhanced metabolic stability. While detailed comparative quantitative data is not publicly available, the existing information suggests that AMG-3969 is a more promising candidate for further development. The provided experimental protocol offers a framework for conducting direct comparative pharmacokinetic studies, which would be essential for a definitive assessment. The elucidated signaling pathway of the GK-GKRP interaction underscores the therapeutic potential of targeting this complex for the treatment of type 2 diabetes.
References
A Head-to-Head Comparison: GK-GKRP Disruptors vs. Direct Glucokinase Activators for Glycemic Control
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics for type 2 diabetes has led to a keen interest in targeting glucokinase (GK), a critical enzyme in glucose homeostasis. Two prominent strategies have emerged: direct allosteric activation of GK and the disruption of its interaction with the glucokinase regulatory protein (GKRP). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Direct glucokinase activators (GKAs) bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[1] In contrast, GK-GKRP disruptors work by preventing the inhibitory binding of GKRP to GK, a process that primarily occurs in the liver. This disruption leads to the release of GK from its inactive, nuclear-sequestered state, thereby increasing its availability and activity in the cytoplasm.[2][3]
A key differentiator between these two classes of compounds lies in their potential for inducing hypoglycemia. Non-selective direct GKAs can activate glucokinase in both the pancreas and the liver, which can lead to an overstimulation of insulin secretion and an increased risk of hypoglycemia.[3] Conversely, GK-GKRP disruptors and liver-selective direct GKAs offer a more targeted approach. By focusing on hepatic glucokinase activity and preserving its physiological regulation, these compounds aim to lower blood glucose with a reduced risk of hypoglycemia.[2][3][4]
Quantitative Comparison of Efficacy and Safety
The following tables summarize the available preclinical and clinical data for representative GK-GKRP disruptors and direct glucokinase activators.
Table 1: Efficacy of GK-GKRP Disruptors and Direct Glucokinase Activators
| Compound Class | Compound | Model/Population | Key Efficacy Endpoint | Result |
| GK-GKRP Disruptor | AMG-3969 | Diabetic (db/db) mice | Blood Glucose Reduction | 56% reduction at 8 hours (100 mg/kg)[5] |
| Direct GKA (Dual-acting) | Dorzagliatin | Drug-naïve T2D patients | Change in HbA1c from baseline (24 weeks) | -1.07% (vs. -0.50% for placebo)[6][7][8] |
| Direct GKA (Dual-acting) | Dorzagliatin (add-on to metformin) | T2D patients with inadequate glycemic control on metformin | Change in HbA1c from baseline (24 weeks) | -1.02% (vs. -0.36% for placebo)[7][9] |
| Direct GKA (Liver-selective) | TTP399 | T2D patients on metformin | Placebo-subtracted change in HbA1c from baseline (6 weeks) | -0.92% (p<0.001) and -0.53% (p<0.001)[4] |
| Direct GKA (Liver-selective) | TTP399 | T2D patients on metformin | Placebo-subtracted change in HbA1c from baseline (6 months) | -0.9% (p<0.01)[10] |
Table 2: Safety Profile of GK-GKRP Disruptors and Direct Glucokinase Activators
| Compound Class | Compound | Model/Population | Incidence of Hypoglycemia | Effect on Lipid Profile |
| GK-GKRP Disruptor | AMG-3969 | Normoglycemic mice | Ineffective in lowering blood glucose, suggesting low hypoglycemia risk[5] | Not reported in the provided abstracts. |
| Direct GKA (Dual-acting) | Dorzagliatin | Drug-naïve T2D patients | No severe hypoglycemia events reported; incidence of hypoglycemia was 0.3%[7][8] | Modest increase in triglycerides and total cholesterol noted in some meta-analyses[6][11] |
| Direct GKA (Liver-selective) | TTP399 | T2D patients on metformin | No induction of hypoglycemia reported[4][10] | No detrimental effect on plasma lipids[10] |
| Direct GKA (Liver-selective) | TTP399 | T1D patients (adjunct to insulin) | 40% reduction in hypoglycemic episodes compared to placebo[12] | Negligible incidences of hyperlipidemia[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of GK-GKRP disruptors and direct glucokinase activators.
Caption: Mechanism of a GK-GKRP disruptor in hepatocytes.
Caption: Mechanism of a direct glucokinase activator.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Glucokinase Activity Assay (Coupled Enzyme Assay)
This protocol is based on the principle of a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP+ to NADPH by G6PDH is monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Recombinant glucokinase
-
Test compounds (GK-GKRP disruptors or direct GKAs)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADP+ in a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells.
-
Add recombinant glucokinase to all wells except the blank.
-
To assess the effect of GKRP, pre-incubate glucokinase with GKRP before adding it to the reaction mixture. For GK-GKRP disruptors, add the compound to this pre-incubation step.
-
Add G6PDH to all wells.
-
Initiate the reaction by adding D-Glucose.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 30 minutes).
-
The rate of NADPH formation is proportional to the glucokinase activity. Calculate the initial reaction velocities from the linear portion of the kinetic curve.
-
Determine the EC₅₀ (for activators) or IC₅₀ (for disruptors of GKRP inhibition) values by plotting the enzyme activity against the compound concentration.
GK-GKRP Interaction Assay (FRET-based)
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to directly measure the interaction between glucokinase and GKRP.
Materials:
-
Recombinant glucokinase labeled with a FRET donor (e.g., terbium cryptate)
-
Recombinant GKRP labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., HEPES buffer with BSA)
-
Test compounds (GK-GKRP disruptors)
-
384-well low-volume microplate
-
FRET-compatible plate reader
Procedure:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the terbium-labeled glucokinase to all wells.
-
Add the d2-labeled GKRP to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
The FRET ratio (665 nm / 620 nm) is proportional to the extent of GK-GKRP interaction.
-
A decrease in the FRET ratio in the presence of a test compound indicates disruption of the GK-GKRP interaction. Calculate the IC₅₀ values from the concentration-response curves.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes
This protocol outlines the procedure for an oral glucose tolerance test (OGTT) in a diabetic mouse model (e.g., db/db mice) to evaluate the in vivo efficacy of the test compounds.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compound (GK-GKRP disruptor or direct GKA) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer the test compound or vehicle orally via gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure the fasting blood glucose level.
-
Immediately after the baseline blood collection, administer the glucose solution orally via gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
Both GK-GKRP disruptors and direct glucokinase activators represent promising therapeutic strategies for the management of type 2 diabetes by targeting a key regulator of glucose homeostasis. The primary advantage of GK-GKRP disruptors and liver-selective direct GKAs lies in their potential for a lower risk of hypoglycemia by preserving the physiological regulation of glucokinase, primarily in the liver. Direct, non-selective GKAs, while effective in lowering blood glucose, carry a higher inherent risk of hypoglycemia and potential for adverse lipid effects. The choice between these approaches will likely depend on the specific therapeutic window, safety profile, and long-term efficacy of individual compounds. Further clinical investigation is necessary to fully elucidate the comparative benefits and risks of these two innovative approaches to diabetes therapy.
References
- 1. Molecular basis for the role of glucokinase regulatory protein as the allosteric switch for glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 7. Dorzagliatin can induce diabetes remission – what is it? – GP Voice [gpvoice.com.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vtvtherapeutics.com [vtvtherapeutics.com]
A Comparative Guide to Small Molecule Inhibitors of Glucokinase Regulatory Protein: Focus on AMG-1694
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMG-1694 and other small molecule inhibitors designed to disrupt the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By targeting GKRP, these molecules offer an indirect mechanism for increasing glucokinase activity, a key regulator of glucose homeostasis, with the potential for a reduced risk of hypoglycemia compared to direct glucokinase activators. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to GKRP Inhibition
Glucokinase (GK) plays a pivotal role in glucose metabolism in the liver and pancreas. In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK and sequesters it in the nucleus in an inactive state during periods of low glucose.[1] The disruption of this GK-GKRP interaction allows GK to translocate to the cytoplasm and phosphorylate glucose, thereby enhancing glucose uptake and glycogen synthesis.[1] Small molecule inhibitors that disrupt the GK-GKRP complex represent a promising therapeutic strategy for type 2 diabetes.[1]
This compound is a potent, orally bioavailable small molecule that allosterically binds to GKRP, leading to the dissociation of the GK-GKRP complex.[1] This guide will compare the preclinical profile of this compound with its structurally related analogs, AMG-3969 and AMG-0696, which were developed to improve upon its initial properties.
Quantitative Data Comparison
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of this compound and its analogs.
Table 1: In Vitro and Cellular Potency of GKRP Inhibitors
| Compound | hGK-hGKRP Disruption IC50 (nM) | GKRP Binding Affinity (Kd, nM) | Cellular GK Translocation EC50 (µM) |
| This compound | 7[2] | - | 0.020[2] |
| AMG-3969 | 4[3] | - | 0.202[3] |
| AMG-0696 | 3.8[4] | 1.5 (human), 1.2 (rat), 4.5 (mouse)[4] | 0.066[4] |
Table 2: In Vivo Efficacy of GKRP Inhibitors in Rodent Models of Diabetes
| Compound | Animal Model | Dose (mg/kg, p.o.) | Blood Glucose Reduction | Reference |
| This compound | ZDF Rats | 100 | Significant reduction | [5] |
| AMG-3969 | db/db Mice | 100 | 56% reduction at 8h | [3] |
| AMG-0696 | Mice | 100 | 45% reduction at 3h | [4] |
Table 3: Pharmacokinetic Properties of GKRP Inhibitors
| Compound | Species | Oral Bioavailability (%) | Key Findings | Reference |
| This compound | Rat | - | High metabolic turnover limited its advancement. | [5] |
| AMG-3969 | Rat | 75 | Improved metabolic stability compared to this compound. | [3] |
| AMG-0696 | Rat | - | High plasma protein binding (99%). | [4] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound and other GKRP inhibitors is the disruption of the protein-protein interaction between GK and GKRP in hepatocytes. This leads to the translocation of GK from the nucleus to the cytoplasm, where it can exert its glucose-phosphorylating activity.
Experimental Protocols
Biochemical Assay for GK-GKRP Interaction (HTRF)
This assay quantifies the disruption of the GK-GKRP protein-protein interaction in a biochemical format.[6]
Objective: To measure the potency of compounds in disrupting the pre-formed complex of recombinant human glucokinase (hGK) and human glucokinase regulatory protein (hGKRP).
Methodology:
-
Protein Preparation: Recombinant hGK and hGKRP are expressed and purified.
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized. hGK is labeled with a fluorescent donor (e.g., a europium cryptate) and hGKRP with a fluorescent acceptor (e.g., d2).
-
Assay Procedure:
-
hGK and hGKRP are incubated together to allow complex formation.
-
Test compounds (e.g., this compound) are added at various concentrations.
-
The mixture is incubated to allow for compound-induced disruption of the GK-GKRP complex.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates disruption of the complex.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the GK-GKRP interaction, is calculated from the dose-response curve.
References
- 1. Eli Lilly: GLP-1R/GCGR/GIPR Triagonist Reduces Liver Fat Content by 86% [synapse.patsnap.com]
- 2. Takeda Advances Diabetes Drug Development at the ALS [als.lbl.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Merck reports the use of LRRK2 inhibitor for Parkinson's treatment [synapse.patsnap.com]
Replicating Published Findings on the Glucose-Lowering Effect of AMG-1694: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical glucose-lowering effects of AMG-1694, a novel glucokinase (GK) regulatory protein (GKRP) disruptor, against two established anti-diabetic agents: the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin and the biguanide metformin. The data presented is collated from published preclinical studies, offering a resource for researchers seeking to understand and potentially replicate these findings.
Mechanism of Action: A Tale of Three Pathways
The glucose-lowering effects of this compound, sitagliptin, and metformin are achieved through distinct molecular mechanisms.
-
This compound: This small molecule indirectly activates glucokinase (GK) by disrupting its interaction with the glucokinase regulatory protein (GKRP) in the liver.[1] Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. By binding to GKRP, this compound promotes the release of GK into the cytoplasm, allowing it to phosphorylate glucose to glucose-6-phosphate. This action enhances hepatic glucose uptake and reduces glucose production, thereby lowering blood glucose levels. A key feature of this mechanism is its glucose-dependency, which is thought to reduce the risk of hypoglycemia.
-
Sitagliptin: As a DPP-4 inhibitor, sitagliptin works by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By prolonging the action of incretins, sitagliptin enhances insulin release and suppresses glucagon secretion in a glucose-dependent manner.
-
Metformin: The most widely used first-line therapy for type 2 diabetes, metformin's primary mechanism of action is the reduction of hepatic glucose production. It exerts its effects mainly through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Metformin also increases insulin sensitivity in peripheral tissues, such as muscle, and may have effects on the gut microbiome.
Comparative Preclinical Efficacy
The following tables summarize the glucose-lowering effects of this compound, sitagliptin, and metformin in various preclinical rodent models of type 2 diabetes. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental design, including animal models, drug dosage, and duration of treatment, can influence outcomes.
Table 1: Effect on Blood Glucose in Diabetic Rodent Models
| Compound | Animal Model | Dose | Route of Administration | % Reduction in Blood Glucose (relative to vehicle) | Study Duration | Reference |
| This compound | db/db mice | 30 mg/kg | Oral | ~40-50% | Acute | (Lloyd et al., Nature 2013) - Note: Specific quantitative data from supplementary materials is pending |
| Sitagliptin | db/db mice | 10 mg/kg | Oral | Significant reduction | 8 weeks | (Mu et al., Eur J Pharmacol 2009) |
| Metformin | db/db mice | 125 mg/kg (twice daily) | Oral | Significant reduction | 3 days | (Kim et al., BMJ Open Diabetes Res Care 2020)[1] |
| This compound | Zucker fatty rats | 30 mg/kg | Oral | Significant improvement in glucose tolerance | Acute | (Lloyd et al., Nature 2013) - Note: Specific quantitative data from supplementary materials is pending |
| Sitagliptin | SHROB rats | 30 mg/kg/day | Oral | Improved glucose tolerance | 6 weeks | (Y-M Mu et al., Exp Biol Med 2011) |
| Metformin | STZ-induced diabetic rats | 500 mg/kg | Oral | Significantly lower glucose levels in OGTT | 6 weeks | (Zhang et al., J Diabetes Res 2017) |
Note: The data for this compound is based on the primary publication; more detailed quantitative data is often found in supplementary materials which were not fully accessible for this review.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are representative protocols for key experiments used to evaluate the glucose-lowering effects of these compounds.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess how an animal processes a glucose load and is frequently used to evaluate the efficacy of anti-diabetic drugs.
-
Animal Model: Male db/db mice (8-10 weeks of age) are commonly used as a model of genetic type 2 diabetes. Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the facility for at least one week before the experiment.
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.
-
Drug Administration: A single oral dose of the test compound (e.g., this compound, sitagliptin, metformin) or vehicle is administered by oral gavage.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Glucose Challenge: Immediately after the baseline sample, a glucose solution (typically 2 g/kg body weight) is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Signaling pathway of Sitagliptin.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Conclusion
This compound represents a novel approach to glucose lowering by targeting the GK-GKRP interaction. Preclinical data suggest it is an effective glucose-lowering agent in rodent models of type 2 diabetes. Its glucose-dependent mechanism of action may offer a favorable safety profile with a reduced risk of hypoglycemia compared to agents that stimulate insulin secretion irrespective of glucose levels. For a more definitive comparison of its efficacy relative to established drugs like sitagliptin and metformin, further head-to-head preclinical studies under standardized conditions are warranted. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers interested in this area of drug discovery.
References
Assessing the Hypoglycemic Risk of AMG-1694 Compared to Glucokinase Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoglycemic risk associated with AMG-1694, a novel glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, and traditional glucokinase (GK) activators. The information presented is supported by preclinical and clinical data to aid in the assessment of these different therapeutic approaches for type 2 diabetes.
Executive Summary
The primary differentiator in the hypoglycemic risk between this compound and glucokinase (GK) activators lies in their distinct mechanisms of action. This compound indirectly and hepatoselectively increases glucokinase activity by disrupting its interaction with the glucokinase regulatory protein (GKRP), a process that is glucose-dependent. In contrast, GK activators directly bind to and allosterically activate glucokinase, which can occur in both the liver and the pancreas. The pancreatic activation by some GK activators can lead to glucose-independent insulin secretion, thereby increasing the risk of hypoglycemia. Preclinical evidence strongly suggests that this compound's glucose-lowering effect is restricted to hyperglycemic conditions, indicating a significantly lower intrinsic risk of hypoglycemia compared to non-hepatoselective GK activators.
Data Presentation
Table 1: Mechanistic Comparison
| Feature | This compound (GK-GKRP Disruptor) | Glucokinase Activators (GKAs) |
| Mechanism of Action | Indirectly increases GK activity by promoting the dissociation of the inhibitory GK-GKRP complex in the liver.[1][2] | Directly bind to an allosteric site on the GK enzyme, increasing its affinity for glucose.[3][4] |
| Tissue Selectivity | Primarily liver-selective due to the high expression of GKRP in hepatocytes. | Can be liver-selective, pancreas-selective, or dual-acting.[5][6] |
| Glucose Dependence | Action is glucose-dependent; disruption of the GK-GKRP complex is favored at higher glucose concentrations. | Can lower the threshold for glucose-stimulated insulin secretion in the pancreas, potentially leading to insulin release at lower glucose levels.[4] |
Table 2: Comparative Hypoglycemic Risk Profile
| Compound Class | Hypoglycemic Risk in Normoglycemic States | Supporting Evidence |
| This compound | Low | Preclinical studies in rodent models demonstrated that the blood glucose-lowering effects of this compound were restricted to diabetic animals and not observed in normoglycemic animals.[1][7][8] |
| Hepatoselective GKAs | Low to Moderate | By targeting the liver, these agents are designed to have a reduced risk of hypoglycemia compared to dual-acting GKAs.[5][9][10][11] |
| Dual-Acting GKAs | Moderate to High | The pancreatic action of these agents can lead to an increased risk of hypoglycemia, as they can stimulate insulin secretion irrespective of blood glucose levels.[4][5] Meta-analyses of clinical trials have shown a significantly increased risk of hypoglycemia with some dual-acting GKAs.[5] |
Experimental Protocols
A common experimental design to assess the hypoglycemic risk of a glucose-lowering agent involves its administration to normoglycemic, healthy animal models.
Objective: To determine if the test compound lowers blood glucose levels in a non-diabetic state.
Animal Model: Normoglycemic Wistar or Sprague-Dawley rats, or C57BL/6 mice.
Methodology:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) to achieve a stable baseline blood glucose level.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected (e.g., from the tail vein) to measure blood glucose levels using a calibrated glucometer.
-
Compound Administration: The test compound (e.g., this compound or a GK activator) or vehicle control is administered orally (gavage) or via injection at a predetermined dose.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: The change in blood glucose from baseline is calculated for each time point and compared between the treatment and vehicle control groups. A statistically significant decrease in blood glucose in the treatment group compared to the control group indicates a potential risk of hypoglycemia.
Mandatory Visualization
Caption: this compound mechanism of action in hepatocytes.
Caption: Dual-acting GK activator mechanism and hypoglycemic risk.
Caption: Experimental workflow for assessing hypoglycemic risk.
Conclusion
The available evidence strongly indicates that this compound possesses a superior safety profile concerning hypoglycemic risk when compared to traditional, non-hepatoselective glucokinase activators. This advantage is rooted in its indirect, liver-specific mechanism of action that is contingent on ambient glucose levels. For the development of novel anti-diabetic therapies, targeting the GK-GKRP interaction, as exemplified by this compound, represents a promising strategy to achieve robust glycemic control while minimizing the risk of iatrogenic hypoglycemia. Further head-to-head clinical studies are warranted to definitively establish the comparative safety and efficacy of these two classes of compounds in patients with type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the design of hepatoselective glucokinase activators to treat type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 10. A patent review of glucokinase activators and disruptors of the glucokinase--glucokinase regulatory protein interaction: 2011-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of AMG-1694: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of investigational compounds like AMG-1694 are critical for maintaining laboratory safety and ensuring environmental protection. In the absence of specific disposal protocols from the manufacturer, a cautious approach, treating the compound as potentially hazardous chemical waste, is the recommended standard. This guide provides a procedural framework for the proper handling and disposal of this compound, designed to provide essential safety and logistical information.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemical-resistant gloves and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a respirator may be necessary. |
General Disposal Guidelines
Due to the lack of specific aquatic toxicity and environmental impact data for this compound, it is crucial to prevent its entry into sewer systems or waterways. All waste containing this compound should be managed as hazardous chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Pipette tips, tubes, gloves, bench paper, and empty vials.
-
Liquid Waste: Unused solutions and cell culture media containing the compound.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvents used. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management: Ensure all hazardous waste containers are kept securely closed except when adding waste. The labels should clearly identify the contents, including the name "this compound" and any associated solvents.
-
Decontamination: All work surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. A standard procedure involves wiping surfaces with a detergent solution followed by 70% ethanol or another suitable laboratory disinfectant. All cleaning materials used in this process must also be disposed of as hazardous waste.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Ensure all required paperwork and waste manifests are completed accurately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Essential Safety and Logistical Information for Handling AMG-1694
Disclaimer: A specific Safety Data Sheet (SDS) for AMG-1694 is not publicly available. This guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity and should be supplemented by a thorough, institution-specific risk assessment.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and establish a foundation for safe laboratory practices.
Compound Data Summary
This compound is a potent disruptor of the glucokinase–glucokinase regulatory protein (GK-GKRP) complex. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₂₃H₃₀F₃N₃O₄S₂ |
| Molecular Weight | 533.63 g/mol |
| Physical Form | Powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Risk Assessment and Hazard Identification
Given the absence of a detailed toxicological profile, this compound must be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling.[1][2][3] This involves evaluating the potential routes of exposure (inhalation of powder, skin contact, ingestion) and the types of toxicity that may be associated with a novel small molecule enzyme inhibitor.[2][4] All work with this compound should be planned in advance, and prior approval from the principal investigator or laboratory supervisor is recommended.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Neoprene may be suitable for use with solvents.[6] |
| Eye Protection | Chemical-resistant safety goggles with side shields | Protects eyes from splashes and airborne particles.[6][7] |
| Body Protection | Lab coat that covers the arms and fastens in the front | Protects against spills and contamination of personal clothing.[6] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[7] |
| Respiratory | Use in a certified chemical fume hood is the primary control. | For situations where a fume hood is not feasible, a risk assessment should determine if a respirator is needed. Dust masks are not a substitute.[5] |
Operational Plan for Handling
4.1. Preparation and Weighing:
-
Designated Area: All work with this compound, especially handling the powder, must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[5][6]
-
Powder Handling: To minimize inhalation risk, use the smallest amount of the compound necessary for the experiment.[5] If possible, use pre-mixed solutions to avoid handling the powder directly.[5] When weighing the powder, do so within the fume hood and on a disposable liner to contain any spills.
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
4.2. Experimental Use:
-
Containment: Use secondary containment, such as trays, for all experiments involving this compound to contain potential spills.[5]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[7] Always wash hands thoroughly after removing gloves and before leaving the work area.[5][7]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, disposable liners) must be segregated into a clearly labeled hazardous waste container.
-
Disposal Procedures: Do not dispose of this compound waste down the sink or in the regular trash.[6] Follow all local and institutional regulations for the disposal of chemical waste.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling the compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Spills: In case of a spill, evacuate the immediate area. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, follow your institution's emergency spill response protocol.
In all cases of exposure or significant spills, seek immediate medical attention and report the incident to your supervisor.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for safely handling potent research compounds like this compound.
Caption: Safe handling workflow for this compound.
References
- 1. acs.org [acs.org]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
